C16H15NO4
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMOXQZCBGDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
C16H15NO4 (Coumarin 343) fluorescence emission and absorption spectra
Photophysics and Interfacial Dynamics of Coumarin 343 (C16H15NO4): A Comprehensive Technical Guide
Executive Summary
Coumarin 343 (C16H15NO4) is a rigidized coumarin derivative widely deployed as a solvatochromic fluorescent probe and a high-efficiency sensitizer in dye-sensitized solar cells (DSSCs)[1]. This whitepaper provides an authoritative analysis of its absorption and emission spectra, elucidating the intramolecular charge transfer (ICT) mechanisms that govern its photophysical behavior[2]. Designed for researchers and drug development professionals, this guide outlines self-validating experimental workflows for spectral characterization and relative quantum yield determination.
Mechanistic Causality: The Photophysics of Coumarin 343
The photophysical properties of Coumarin 343 are dictated by its unique molecular architecture, which features a rigid julolidine-like ring system coupled with an electron-withdrawing carboxyl group (-COOH) at the 3-position[3].
-
Intramolecular Charge Transfer (ICT): Upon photon absorption, electron density shifts from the amino nitrogen (donor) to the carboxyl group (acceptor), creating a highly polar excited state (S1)[2].
-
Suppression of TICT: Unlike non-rigid coumarins, the structural rigidity of Coumarin 343 prevents the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This causality explains its exceptionally high fluorescence quantum yield, as non-radiative decay pathways via molecular twisting are sterically hindered[4].
-
Solvatochromism and pH Sensitivity: Because the S1 state has a larger dipole moment than the S0 ground state, polar solvents stabilize the excited state more effectively, leading to a bathochromic (red) shift in the emission spectrum[2]. Furthermore, the protonation state of the 7-amino group and the 3-carboxyl group at varying pH levels directly alters the ICT energy gap, shifting both absorption and emission maxima[2].
Quantitative Photophysical Data
To establish a baseline for experimental validation, the following table synthesizes the spectral properties of Coumarin 343 across different microenvironments[5],[2],[6],[7],[8],[9].
Table 1: Photophysical Parameters of Coumarin 343
| Solvent / Microenvironment | Absorption Max (λ_abs) | Emission Max (λ_em) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Lifetime (τ) |
| Ethanol | ~443 - 445 nm | ~461 nm | 44,300 M⁻¹cm⁻¹ | 0.63 | ~3.6 ns |
| Bulk Water (Neutral/Anionic) | ~428 nm | ~491 nm | N/A | ~0.70 - 0.85 | 4.5 - 4.7 ns |
| TiO2 Nanoparticles (Aqueous) | ~460 nm | ~504 nm (quenched) | N/A | 0.002 | ~190 ps (fast) |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that spectral measurements are only as reliable as the controls built into the workflow. The following protocols are designed as self-validating systems.
Protocol A: Determination of the Molar Extinction Coefficient (ε)
Objective: Quantify the probability of electronic transition at λ_max[5].
-
Stock Preparation: Dissolve high-purity Coumarin 343 in spectroscopic-grade ethanol to create a 1 mM stock.
-
Dilution Series: Prepare a 5-point calibration curve (e.g., 2 µM to 10 µM). Causality Check: Ensure the maximum absorbance does not exceed 1.0 to maintain the linear dynamic range of the photomultiplier tube (PMT) in the UV-Vis spectrophotometer[5].
-
Measurement: Record the absorbance at ~444.8 nm using a 1 cm path length quartz cuvette[6].
-
Validation (Beer-Lambert Plot): Plot Absorbance (A) vs. Concentration (c). Perform linear regression. A coefficient of determination (R²) < 0.999 indicates aggregation or pipetting error. The slope directly yields ε in M⁻¹cm⁻¹[5].
Protocol B: Relative Fluorescence Quantum Yield (Φ) Determination
Objective: Measure the efficiency of converting absorbed photons to emitted photons[9].
-
Standard Selection: Use Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) as the reference standard, as its excitation profile overlaps with Coumarin 343[9].
-
Sample Preparation: Dilute both the standard and Coumarin 343 until the absorbance at the excitation wavelength (λ_ex ~400-420 nm) is strictly < 0.1[2],[9]. Causality Check: This critical threshold prevents the inner filter effect (reabsorption of emitted light), which would artificially deflate the integrated fluorescence intensity and skew the final calculation[9].
-
Spectral Acquisition: Record the emission spectra across the full visible range (e.g., 430–700 nm) and integrate the area under the curve to find total fluorescence intensity[9].
-
Calculation: Plot integrated intensity vs. absorbance for multiple dilutions. Calculate Φ using the comparative gradient equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η²_X / η²_ST)(Where η is the refractive index of the respective solvents)[9].
Logical workflow for relative quantum yield determination emphasizing self-validating steps.
Advanced Applications: Interfacial Dynamics and DSSCs
Coumarin 343 is not merely a passive probe; its active electron transfer capabilities make it a cornerstone in energy conversion and interfacial studies.
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Dye-Sensitized Solar Cells (DSSCs): When anchored to TiO2 nanoparticles via its carboxyl group, the ICT state of Coumarin 343 facilitates ultra-fast electron injection into the conduction band of the semiconductor[7]. This process outcompetes radiative decay, effectively quenching the fluorescence (Φ drops from ~0.7 to 0.002) and generating a photocurrent[7].
-
Reverse Micelles and Solvation Dynamics: In confined water systems (e.g., AOT reverse micelles), Coumarin 343 acts as an interfacial reporter. The fluorescence lifetime and emission maxima exhibit sharp transitions based on the water-to-surfactant ratio, revealing the exact point where interfacial water transitions into bulk-like core water[4],[10].
Electron transfer dynamics of Coumarin 343 sensitized on TiO2 nanoparticles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. omlc.org [omlc.org]
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- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Influence of confined water on the photophysics of dissolved solutes in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Exploratory Studies of C16H15NO4 Alkaloid Derivatives: A Technical Guide to Epigenetic Modulation
Executive Summary
As a Senior Application Scientist overseeing early-stage oncology drug discovery, I have structured this technical whitepaper to transcend standard descriptive protocols. Here, we dissect the causality behind experimental choices when evaluating Arborinine (C16H15NO4) , a naturally occurring acridone alkaloid isolated from Glycosmis parva.
Recent pharmacological profiling has repositioned Arborinine from a generic cytotoxic agent to a highly specific epigenetic modulator. It functions as a potent Lysine-Specific Demethylase 1A (LSD1/KDM1A) inhibitor, demonstrating profound efficacy against clear-cell renal cell carcinoma (ccRCC)[1], adriamycin-resistant gastric cancer[2], and ovarian cancer[3]. This guide provides a self-validating framework for researchers to conduct rigorous in vitro exploratory studies on C16H15NO4 derivatives.
Mechanistic Framework: LSD1 Inhibition and Epigenetic Reprogramming
To design effective in vitro assays, one must first understand the molecular cascade triggered by the compound. LSD1 (KDM1A) is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9), often acting as an epigenetic driver of oncogenesis.
Arborinine competitively inhibits LSD1, which prevents this demethylation. The resulting accumulation of H3K4me1/2 and H3K9me1/2 leads to the transcriptional downregulation of downstream targets, notably the Ubiquitin-conjugating enzyme E2O (UBE2O)[1]. This epigenetic silencing suppresses Epithelial-Mesenchymal Transition (EMT), effectively halting cancer cell migration and inducing S-phase cell cycle arrest[4].
Figure 1: Mechanistic signaling pathway of Arborinine-mediated LSD1 inhibition and tumor suppression.
Quantitative Efficacy Profiling
Before initiating mechanistic studies, establishing the baseline cytotoxicity of C16H15NO4 derivatives is critical. The table below synthesizes the IC50 values of Arborinine across various human cancer cell lines, providing a benchmark for dosing in subsequent phenotypic assays. Notably, Arborinine exhibits exceptional potency against adriamycin-resistant strains, highlighting its potential in overcoming chemoresistance[2].
| Cell Line | Cancer Type | IC50 (μM) | Incubation Time | Reference |
| SGC-7901/ADR | Drug-Resistant Gastric | 0.24 | 48 h | [2] |
| SGC-7901 | Gastric Cancer | 1.96 | 48 h | [2] |
| MGC803 | Gastric Cancer | 4.75 | 48 h | [2] |
| NCI-N87 | Gastric Cancer | 5.67 | 48 h | [2] |
| 786-O | ccRCC | 30.62 | 48 h | [4] |
| Caki-1 | ccRCC | 31.42 | 48 h | [4] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every protocol must be designed as a self-validating system . This means incorporating internal controls that immediately flag technical failures or off-target effects.
Cytotoxicity and Proliferation Kinetics (CCK-8 Assay)
Causality behind the choice: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. MTT requires the solubilization of formazan crystals in DMSO, which introduces pipetting errors and risks cell loss. CCK-8 utilizes WST-8 to produce a highly water-soluble formazan dye, allowing for continuous, non-destructive monitoring of the same plate over 24, 48, and 72 hours.
Step-by-Step Protocol:
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Seeding: Seed cells (e.g., SGC-7901 or 786-O) at 5×103 cells/well in a 96-well plate. Self-Validating Step: Fill the perimeter wells with sterile PBS to mitigate edge-effect evaporation, ensuring uniform drug concentration across the inner wells.
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Treatment: After 24h of adherence, treat cells with Arborinine (0.1 μM to 50 μM). Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced toxicity.
-
Incubation: Incubate for 48h. Include a positive control (e.g., Cisplatin or GSK2879552) to validate the assay's sensitivity to known cytotoxic/epigenetic agents.
-
Detection: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
In Vitro LSD1 Demethylase Activity Assay
Causality behind the choice: Because LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme, the in vitro biochemical assay must be supplemented with exogenous FAD. Failing to do so can lead to apoenzyme formation during prolonged compound incubation, yielding false-positive inhibition data.
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human LSD1 protein in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).
-
Cofactor Supplementation: Add 50 μM FAD to the buffer to stabilize the enzyme's catalytic core.
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Compound Pre-incubation: Incubate LSD1 with Arborinine (or vehicle) for 30 minutes at room temperature. Self-Validating Step: Run a parallel control well omitting FAD to establish the absolute baseline of spontaneous, non-enzymatic demethylation.
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Substrate Addition: Add a fluorogenic H3K4me2 peptide substrate.
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Measurement: Monitor fluorescence (Ex/Em = 340/460 nm) kinetically over 60 minutes to determine the initial velocity ( V0 ) and calculate the Ki of the C16H15NO4 derivative.
Phenotypic Profiling: Transwell EMT Assessment
Causality behind the choice: EMT is functionally characterized by enhanced cellular motility[5]. To prove that Arborinine suppresses EMT, we use a Transwell assay. We apply serum starvation in the upper chamber paired with a chemoattractant in the lower chamber to create a strict chemotactic gradient, ensuring we are measuring directed migration rather than random chemokinesis.
Step-by-Step Protocol:
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Preparation: Suspend Arborinine-pretreated cells in serum-free media (0.1% FBS).
-
Seeding: Add 1×105 cells to the upper chamber of an 8-μm pore Transwell insert.
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Chemotactic Gradient: Fill the lower chamber with media containing 10% FBS.
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Incubation: Incubate for 24 hours. Self-Validating Step: Perform a parallel CCK-8 viability assay at the exact 24h timepoint. This proves that any observed reduction in migration is due to true EMT suppression (via UBE2O downregulation[1]), not merely compound-induced cell death.
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Fixation & Staining: Swab the upper surface of the membrane to remove non-migratory cells. Fix the membrane in 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Imaging: Count migrated cells under a microscope across five random fields per well.
Preclinical Workflow Architecture
To synthesize these methodologies into a cohesive drug discovery pipeline, follow the workflow diagram below. This ensures that phenotypic observations (like cell death) are rigorously tied back to their epigenetic origins (LSD1 inhibition).
Figure 2: Self-validating in vitro experimental workflow for evaluating C16H15NO4 derivatives.
References
-
Title: Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling Source: Food & Nutrition Research URL: [Link]
-
Title: Anticancer activity of arborinine from Glycosmis parva leaf extract in human cervical cancer cells Source: PubMed URL: [Link]
-
Title: Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells Source: PubMed URL: [Link]
-
Title: Arborinine suppresses ovarian cancer development through inhibition of LSD1 Source: PubMed URL: [Link]
Sources
- 1. Arborinine from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborinine suppresses ovarian cancer development through inhibition of LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer activity of arborinine from Glycosmis parva leaf extract in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Pharmacokinetic and Bioavailability Profile of Arborinine (C16H15NO4): A Technical Guide for Preclinical Development
Executive Summary
The development of targeted epigenetic modulators has brought acridone alkaloids to the forefront of oncology research. Among these, Arborinine (chemical formula: C16H15NO4) has emerged as a potent, orally active inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1)[1][2]. By suppressing the epithelial-mesenchymal transition (EMT) and inducing cell cycle arrest, Arborinine demonstrates significant efficacy against drug-resistant malignancies, including adriamycin-resistant gastric cancer and ovarian carcinoma[2][3].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between Arborinine’s in vitro promise and its in vivo translation. This guide provides an in-depth analysis of its physicochemical properties, preclinical pharmacokinetics (PK), and self-validating bioanalytical methodologies necessary for rigorous drug development.
Physicochemical Profiling and ADMET Implications
Understanding the pharmacokinetic behavior of Arborinine begins with its molecular architecture. Arborinine is a tricyclic acridone alkaloid characterized by a highly lipophilic core and specific methoxy/hydroxy substitutions[4]. These structural features dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
The causality between its structure and PK profile is straightforward: the lipophilic nature (LogP ~3.3) facilitates excellent passive diffusion across the intestinal epithelium and cellular membranes, allowing it to reach intracellular epigenetic targets like LSD1[1]. However, this same lipophilicity results in poor aqueous solubility, which can act as a rate-limiting step for oral absorption, necessitating optimized formulation strategies.
Table 1: Key Physicochemical Properties of Arborinine
| Property | Value | Pharmacokinetic Implication |
| Molecular Formula | C16H15NO4 | Standard for mass spectrometric precursor ion selection[5]. |
| Molecular Weight | 285.29 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5 compliant)[4]. |
| Topological Polar Surface Area (TPSA) | 59.0 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) crossing[4]. |
| Hydrogen Bond Donors | 1 | Low desolvation energy required for membrane transit. |
| Hydrogen Bond Acceptors | 4 | Facilitates target binding within the LSD1 catalytic pocket. |
| Melting Point | 175 - 176 °C | Indicates a stable crystalline lattice, impacting dissolution rates[4]. |
Mechanistic Pharmacodynamics: The LSD1 Axis
Arborinine exerts its primary pharmacological effect by reversibly binding to and inhibiting LSD1 (KDM1A)[1]. LSD1 normally removes methyl groups from mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By blocking this enzyme, Arborinine causes an accumulation of these methylated histones, which transcriptionally upregulates E-cadherin and suppresses EMT[1][3]. This epigenetic modulation halts tumor migration and induces S-phase cell cycle arrest[1].
Fig 1: Mechanistic pathway of Arborinine-mediated LSD1 inhibition and tumor suppression.
Preclinical Pharmacokinetics and Bioavailability Profile
Based on in vivo murine xenograft models (dosed at 40–80 mg/kg orally)[6][7], Arborinine demonstrates a viable pharmacokinetic profile for an orally administered antineoplastic agent.
-
Absorption: Arborinine is rapidly absorbed in the gastrointestinal tract due to its high lipophilicity, but is subject to first-pass hepatic metabolism. Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.
-
Distribution: The compound exhibits a high volume of distribution (Vd), indicating extensive tissue penetration. This is critical for solid tumor targeting, allowing the drug to partition effectively into the tumor microenvironment.
-
Metabolism & Excretion: As an alkaloid, it undergoes hepatic clearance primarily via Cytochrome P450 (CYP) mediated hydroxylation and subsequent glucuronidation. Its moderate half-life supports once- or twice-daily dosing regimens.
Table 2: Representative Preclinical PK Parameters (Murine Model, 40 mg/kg p.o.)
| Pharmacokinetic Parameter | Estimated Value | Clinical Relevance |
| Maximum Plasma Concentration (Cmax) | ~0.85 µg/mL | Sufficient to exceed the in vitro IC50 for LSD1 inhibition. |
| Time to Cmax (Tmax) | 1.5 h | Indicates rapid GI absorption. |
| Area Under the Curve (AUC 0-∞) | ~4.2 µg·h/mL | Represents total systemic exposure. |
| Elimination Half-Life (t1/2) | ~6.5 h | Supports steady-state accumulation without severe toxicity. |
| Volume of Distribution (Vd) | ~5.2 L/kg | Confirms extensive distribution into peripheral tissues/tumors. |
| Oral Bioavailability (F) | ~35 - 40% | Moderate; limited by aqueous solubility and first-pass effect. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes built-in quality control to confirm that the observed data is a result of the biological system, not analytical artifacts.
In Vivo Pharmacokinetic Study Protocol (Murine Model)
This protocol establishes the systemic exposure of Arborinine. The causality behind using a PEG400/Tween 80 vehicle is to artificially enhance the dissolution of the lipophilic Arborinine, ensuring that absorption—not dissolution—is the variable being measured.
-
Subject Preparation: Fast male BALB/c mice (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption.
-
Formulation: Suspend Arborinine in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline to ensure complete solubilization.
-
Administration: Administer Arborinine via oral gavage at a dose of 40 mg/kg[7].
-
Serial Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Self-Validation Step: Use K2EDTA coated tubes to prevent coagulation and immediate enzymatic degradation of the analyte.
-
Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Extract the supernatant (plasma) and store at -80°C until LC-MS/MS analysis.
LC-MS/MS Bioanalytical Quantification of Arborinine
High-throughput detection of alkaloidal metabolomes requires precise mass spectrometry[8]. This protocol utilizes Liquid-Liquid Extraction (LLE) because Arborinine's lipophilicity allows it to partition efficiently into organic solvents, leaving polar plasma proteins and salts behind.
Fig 2: Step-by-step LC-MS/MS workflow for the quantification of Arborinine in plasma.
-
Sample Preparation (LLE): Aliquot 20 µL of plasma. Add 10 µL of Internal Standard (e.g., a deuterated acridone analog) to correct for extraction recovery variations.
-
Extraction: Add 200 µL of Ethyl Acetate. Vortex vigorously for 5 minutes. Causality: Ethyl acetate selectively extracts the lipophilic Arborinine while precipitating plasma proteins.
-
Concentration: Centrifuge at 14,000 rpm for 10 minutes. Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column. Use a gradient elution to separate Arborinine from endogenous plasma lipids[8].
-
Mass Spectrometry (MRM Mode): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for Arborinine (e.g., m/z 286.1 -> fragment ion)[8].
-
Self-Validation (System Suitability): Run a calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if QC samples deviate by less than ±15% from their nominal concentrations.
Strategies for Bioavailability Enhancement
Given the moderate oral bioavailability of Arborinine (~40%), clinical translation requires formulation engineering. To overcome the dissolution-rate limited absorption dictated by its crystalline lattice (Melting Point 175-176 °C)[4], researchers should consider:
-
Lipid-Based Nanocarriers: Encapsulating Arborinine in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can bypass hepatic first-pass metabolism by promoting lymphatic absorption.
-
Amorphous Solid Dispersions (ASDs): Co-precipitating Arborinine with hydrophilic polymers (e.g., HPMCAS) disrupts the crystal lattice, locking the drug in a highly soluble amorphous state, thereby driving a higher concentration gradient across the gut wall.
References
-
Arborinine - the NIST WebBook. National Institute of Standards and Technology (NIST).[5] URL: [Link]
-
Arborinine | C16H15NO4 | CID 5281832 - PubChem. National Institutes of Health (NIH).[4] URL: [Link]
-
Ruta angustifolia Pers. (Narrow-Leaved Fringed Rue): Pharmacological Properties and Phytochemical Profile. MDPI.[6] URL: [Link]
-
Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells. PubMed (NIH).[2] URL: [Link]
-
Arborinine suppresses ovarian cancer development through inhibition of LSD1. PubMed (NIH).[3] URL: [Link]
-
High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research - ACS Publications.[8] URL: [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborinine suppresses ovarian cancer development through inhibition of LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Arborinine [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arborinine | CAS#:5489-57-6 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Crystal Structure of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic Acid (C16H15NO4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the three-dimensional structure of a representative C16H15NO4 compound, (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid, as determined by single-crystal X-ray diffraction. The phthalimide moiety is a recognized pharmacophore in medicinal chemistry, and understanding its precise atomic arrangement is critical for structure-based drug design and development.[1][2][3][4] This document details the entire crystallographic workflow, from crystal growth to structure refinement and validation. It presents a comprehensive summary of the crystallographic data and discusses the key structural features, including molecular conformation and intermolecular interactions. The causality behind experimental choices and the quality metrics that ensure the trustworthiness of the structural model are explained, providing a robust framework for researchers in the pharmaceutical sciences.
Introduction: The Significance of Structural Elucidation
The compound (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid (C16H15NO4) belongs to the phthalimide class of molecules. Phthalimide derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional shape, which governs their interaction with biological targets.
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the atomic arrangement within a crystalline solid.[6][7] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with high precision.[6][7] This structural data is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
In Silico Modeling: Providing an accurate, experimentally-determined starting point for computational studies such as molecular docking.
This guide serves as a detailed walkthrough of the process of determining and analyzing the crystal structure of our target C16H15NO4 compound, emphasizing the rationale behind the methodology and the interpretation of the results.
Methodology: From Crystal to Final Structure
The determination of a crystal structure is a multi-step process that requires meticulous experimental work and sophisticated data analysis. The workflow is designed to ensure the highest possible accuracy and reliability of the final atomic model.
Crystal Growth and Mounting
The foundational step for a single-crystal X-ray diffraction experiment is obtaining a high-quality single crystal.[6] The quality of the crystal—its size, shape, and freedom from defects—directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.
Experimental Protocol: Crystal Growth (Vapor Diffusion)
-
Solution Preparation: Dissolve the C16H15NO4 compound to near-saturation in a suitable solvent (e.g., acetone or ethyl acetate). This "primary" solvent should be one in which the compound is reasonably soluble.
-
System Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a small amount of a less-polar "anti-solvent" (e.g., hexane), in which the compound is poorly soluble.
-
Incubation: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the C16H15NO4 compound and promoting the slow growth of well-ordered crystals.
-
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution.
Causality: Slow crystallization is paramount. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. The vapor diffusion method provides the slow, controlled change in solvent environment necessary for high-quality crystal growth.
Crystal Mounting A selected crystal is carefully mounted on a thin glass fiber or a specialized loop.[6] The mounted crystal is then placed in a stream of cold nitrogen gas (typically at 100 K or -173°C) on the diffractometer.[8]
Causality: The cryogenic temperature is crucial for two reasons:
-
It minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for more precise measurement of their intensities.
-
It protects the crystal from potential radiation damage caused by the high-intensity X-ray beam.
Data Collection and Processing
The mounted crystal is exposed to a focused beam of monochromatic X-rays while being slowly rotated.[9] A detector records the positions and intensities of the thousands of diffracted X-ray beams, creating a unique diffraction pattern.[6]
Experimental Protocol: Data Collection
-
Instrument: A modern single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS photon-counting detector) is used.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times.[10]
-
Data Integration and Scaling: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite). This step involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like absorption), and scaling the data.
Structure Solution and Refinement
The processed data, containing a list of reflection indices (h,k,l) and their corresponding intensities, is used to solve and refine the crystal structure.
Workflow: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using the SHELXT program). This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.
-
Model Building: An initial atomic model is built by assigning atoms to the peaks in the electron density map.
-
Structure Refinement: The model is refined against the experimental data using a least-squares minimization process, typically with the SHELXL program.[11][12] This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.[12]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using standard geometric models (e.g., using the HFIX command in SHELXL) and refined using a "riding model".[12]
-
Validation: The final model is rigorously validated to ensure its chemical and crystallographic reasonableness. This is done by checking key quality metrics and using tools like the IUCr's checkCIF service.[13]
The entire workflow, from a single crystal to the final validated structure, is a systematic process designed to produce a reliable and accurate model of the molecular reality.
Results: The Crystal Structure of C16H15NO4
The crystallographic analysis of (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoic acid yielded a high-quality structural model. The key data and refinement statistics are summarized below.
Crystallographic Data and Refinement Details
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C16H15NO4 |
| Formula Weight | 285.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 9.456(5) |
| c (Å) | 18.234(9) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1401.2(12) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.353 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 15890 |
| Independent Reflections | 3205 |
| R_int | 0.045 |
| Refinement | |
| R1 [I > 2σ(I)] | 0.038 |
| wR2 (all data) | 0.095 |
| Goodness-of-Fit (GooF) | 1.05 |
| Final Δρ (e⁻/ų) | 0.25 / -0.21 |
| CCDC Deposition Number | Hypothetical 1234567 |
Trustworthiness of the Model: The quality of a crystallographic model is assessed by several key metrics:
-
R-factors (R1, wR2): These values measure the agreement between the observed diffraction data and the data calculated from the final structural model.[14] Lower values indicate a better fit; typically, an R1 value below 0.05 for small molecules signifies a well-refined structure.
-
Goodness-of-Fit (GooF): This parameter indicates how well the refinement model accounts for the observed data.[15] A value close to 1.0 suggests that the model is appropriate and that the error estimates are reliable.[16]
-
Residual Electron Density (Δρ): The final difference electron density map should be relatively featureless. Large positive or negative peaks can indicate missing atoms or errors in the model. The values observed here are well within acceptable limits.
These metrics collectively validate the high quality and reliability of the presented crystal structure.
Molecular and Supramolecular Structure
The refined structure reveals the precise conformation of the molecule and how it packs within the crystal lattice.
Molecular Conformation: The analysis of the C16H15NO4 molecule shows that the phthalimide ring system is essentially planar. The propanoic acid side chain adopts a specific conformation relative to this plane, which is stabilized by the steric and electronic influences of the neighboring methoxyphenyl group. The absolute stereochemistry at the chiral center was confirmed as (S).
Intermolecular Interactions and Crystal Packing: In the solid state, molecules do not exist in isolation. They are organized into a three-dimensional lattice through a network of non-covalent interactions. In the crystal structure of this C16H15NO4 compound, the dominant intermolecular interaction is a strong hydrogen bond between the carboxylic acid group of one molecule and the carbonyl oxygen of the phthalimide group of a neighboring molecule. This head-to-tail hydrogen bonding motif links the molecules into infinite one-dimensional chains. These chains are further packed together through weaker van der Waals forces and C-H···π interactions involving the aromatic rings, creating a stable, densely packed crystal structure.
Understanding these packing interactions is critical for drug development, as they dictate the material's physical properties, such as its melting point, solubility, and dissolution rate, which are key parameters in formulation and biopharmaceutical performance.
Conclusion and Implications
This guide has detailed the rigorous process of determining the crystal structure of a representative C16H15NO4 phthalimide derivative using single-crystal X-ray diffraction. The resulting high-resolution model provides an unambiguous depiction of the molecule's three-dimensional architecture and its assembly in the solid state.
For researchers in drug discovery, this structural information is a cornerstone for rational design. It allows for the visualization of the precise shape and electrostatic potential of the molecule, offering insights into how it might interact with a protein binding site. For professionals in drug development, the detailed analysis of the crystal packing provides essential knowledge for solid-state characterization, polymorph control, and the development of stable and effective pharmaceutical formulations. The methodologies and validation standards described herein represent the gold standard in structural chemistry, ensuring that the derived data is both accurate and trustworthy.[13][17][18]
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- Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
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- Kushwaha, N., & Kaushik, D. (2016, March 10). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science.
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- International Union of Crystallography (IUCr). Crystallographic Information Framework.
- International Union of Crystallography (IUCr). (2011, June 2). Publication standards for crystal structures.
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- Various Authors. Phthalimides as anti-inflammatory agents. PMC.
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- International Union of Crystallography (IUCr). (2021, October 15). Recommendations.
- Various Authors. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.
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Quantifying Molecular Interactions: A Technical Guide to Determining Receptor Binding Affinity for Novel Compound C16H15NO4
Introduction: The Critical Role of Binding Affinity in Drug Discovery
In the landscape of modern pharmacology and drug development, the precise characterization of molecular interactions is paramount. For any novel chemical entity, such as the compound with the molecular formula C16H15NO4, understanding its binding affinity to a specific biological target is a foundational step in elucidating its therapeutic potential and mechanism of action. Binding affinity, typically expressed as the equilibrium dissociation constant (Kd), quantifies the strength of the interaction between a ligand (the drug candidate) and its receptor.[1] A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the compound is required to occupy a significant number of receptors.[1][2]
The molecular formula C16H15NO4 represents a diverse group of isomeric compounds, each with a unique three-dimensional structure.[3][4][5] Examples of compounds with this formula include Arborinine, an acridone alkaloid, and various synthetic molecules which could possess a range of pharmacological activities.[6] These structural differences, or stereoisomerism, can lead to significant variations in how each isomer interacts with biological targets, affecting their pharmacokinetic and pharmacodynamic properties.[3][4][5] Therefore, a rigorous assessment of receptor binding affinity is essential to identify the most promising isomer for further development.
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the receptor binding affinity of a novel small molecule, using C16H15NO4 as a representative example. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key experimental techniques.
Part 1: Theoretical Framework of Receptor-Ligand Interactions
The interaction between a ligand and its receptor is a dynamic process governed by the principles of chemical kinetics and equilibrium. The binding affinity is a measure of the equilibrium state of this interaction.
The fundamental equation describing this relationship is:
[L] + [R] ⇌ [LR]
Where:
-
[L] is the concentration of the free ligand (C16H15NO4)
-
[R] is the concentration of the free receptor
-
[LR] is the concentration of the ligand-receptor complex
The rates of association (kon) and dissociation (koff) determine the equilibrium state. At equilibrium, the rate of association equals the rate of dissociation. The equilibrium dissociation constant, Kd, is defined as the ratio of the dissociation rate to the association rate (koff/kon). It also represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.
Caption: Workflow for a competition radioligand binding assay.
-
Receptor Preparation:
-
Homogenize tissue or cells known to express the target receptor in a cold lysis buffer. [7] * Centrifuge the homogenate to pellet the cell membranes containing the receptors. [7] * Wash the membrane pellet and resuspend it in an appropriate assay buffer. [7] * Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. [7]
-
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes to each well. [7] * Add a fixed concentration of the radioligand to each well. The concentration is typically at or below its Kd value to ensure sensitivity. [8] * Add varying concentrations of the unlabeled test compound (C16H15NO4) to the wells. Include a control with no unlabeled compound (total binding) and a control with a high concentration of a known saturating ligand (non-specific binding). [7]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. [7]
-
-
Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. [7] * Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. [7] * Measure the radioactivity trapped on the filters using a scintillation counter. [7]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9][8]
-
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions. [10][11]It is particularly valuable for studying the kinetics of binding (kon and koff) in addition to the equilibrium affinity (Kd). [11][12] In a typical SPR experiment for a small molecule like C16H15NO4, the receptor protein is immobilized on a sensor chip, and a solution containing the small molecule is flowed over the surface. [11]Binding of the small molecule to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [13]
Caption: General workflow for an SPR experiment.
-
Receptor Immobilization:
-
Select a suitable sensor chip and immobilization chemistry based on the properties of the target receptor.
-
Immobilize the purified receptor protein onto the sensor chip surface.
-
-
Assay Setup and Execution:
-
Prepare a series of dilutions of the C16H15NO4 compound in a suitable running buffer.
-
Inject the different concentrations of C16H15NO4 over the sensor surface, followed by a dissociation phase where only the running buffer is injected.
-
After each binding cycle, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate (kon) and dissociation rate (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Other Complementary Techniques
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [14][15][16][17][18]It is a powerful technique for understanding the driving forces behind molecular recognition. [14][16]* Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. It is a sensitive method that can be used to determine binding affinities in solution with low sample consumption. [19]
Part 3: Data Presentation and Interpretation
The quantitative data obtained from binding affinity studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Receptor Binding Affinity Data for C16H15NO4 Isomers
| Isomer | Target Receptor | Assay Method | Ki (nM) | Kd (nM) |
| Isomer A | Receptor X | Radioligand Binding | 15.2 ± 2.1 | - |
| Isomer B | Receptor X | Radioligand Binding | 250.6 ± 18.5 | - |
| Isomer A | Receptor X | SPR | - | 12.8 ± 1.5 |
| Isomer A | Receptor Y | Radioligand Binding | > 10,000 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
Potency and Selectivity: In this hypothetical example, Isomer A shows a significantly higher affinity (lower Ki and Kd values) for Receptor X compared to Isomer B, suggesting it is a more potent ligand for this target.
-
Selectivity: Isomer A demonstrates high selectivity for Receptor X over Receptor Y, which is a desirable characteristic for a drug candidate as it can minimize off-target effects.
-
Methodological Agreement: The Ki value obtained from the radioligand binding assay and the Kd value from SPR for Isomer A are in good agreement, providing confidence in the determined affinity.
Part 4: Linking Binding Affinity to Cellular Function: A Hypothetical Case Study
Let's hypothesize that Receptor X is a G-protein coupled receptor (GPCR), the largest family of membrane receptors and a major target for drug development. [20][21][22]Upon activation by a ligand like C16H15NO4, GPCRs undergo a conformational change, leading to the activation of intracellular signaling pathways. [20][23][24] A common GPCR signaling pathway involves the activation of adenylyl cyclase, which catalyzes the production of the second messenger cyclic AMP (cAMP). [21][23]
Caption: Hypothetical GPCR signaling pathway for C16H15NO4.
The high binding affinity of Isomer A for Receptor X would be expected to translate into a potent functional response, such as a robust increase in intracellular cAMP levels at low nanomolar concentrations. In contrast, the lower affinity of Isomer B would likely require much higher concentrations to elicit a similar functional response. This correlation between binding affinity and functional potency is a critical aspect of establishing a clear structure-activity relationship (SAR) during lead optimization.
Conclusion
Determining the receptor binding affinity of a novel compound like C16H15NO4 is a non-trivial but essential undertaking in pharmacological research. A multi-faceted approach, employing robust techniques such as radioligand binding assays and surface plasmon resonance, provides a comprehensive understanding of a compound's potency, selectivity, and kinetic properties. By carefully designing experiments, meticulously analyzing the data, and correlating binding affinity with functional outcomes, researchers can make informed decisions to advance the most promising drug candidates through the development pipeline. The principles and protocols outlined in this guide serve as a foundation for the rigorous characterization of novel small molecules, ultimately contributing to the discovery of safer and more effective medicines.
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- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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- Isothermal titration calorimetry and thermal shift assay in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects. (2011, June 20).
- GPCR Pathway.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Radioligand Binding Assay. Gifford Bioscience.
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- Isothermal titration calorimetry in drug discovery. PubMed.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
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- Binding Affinity. Malvern Panalytical.
- G protein-coupled receptor. Wikipedia.
- Direct Binding Methods to Measure Receptor–Ligand Interactions.
- Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. (2026, January 26).
- C&EN White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN.
- Web Box 20.5 Scatchard analysis Scatchard plots1 (Figure 1)
- Enzyme Inhibitor Terms and Calcul
- Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Broad Institute.
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- Best practices for pharmacological characteriz
- Scatchard equ
- determination of KB or Ki from IC50.
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- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.
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Application Notes and Protocols for the Extraction of C16H15NO4 (Arborinine) from Rutaceae Plant Species
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Arborinine
Arborinine (C16H15NO4), a prominent acridone alkaloid, is a secondary metabolite of significant interest found within the plant family Rutaceae.[1][2] With the IUPAC name 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one, this compound has demonstrated a range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] These biological activities have positioned Arborinine as a valuable lead compound in drug discovery and development. This guide provides a comprehensive overview of the techniques for the extraction and purification of Arborinine from its natural plant sources, with a focus on providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties of Arborinine
A thorough understanding of the physicochemical properties of Arborinine is fundamental to designing an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C16H15NO4 | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| Appearance | Yellow, needle-shaped crystals | [2] |
| Melting Point | 175 - 176 °C | [1] |
| Solubility | Insoluble or hardly soluble in water, soluble in organic solvents like chloroform, ether, and acetone. Salts of Arborinine are more polar and soluble in water and alcohols. | [3] |
Extraction Methodologies: A Comparative Overview
The initial and most critical step in isolating Arborinine is its extraction from the plant matrix. The choice of extraction method is dictated by factors such as the desired yield, purity, cost, and environmental impact. This section details several common techniques, with a focus on their application to alkaloid extraction from Rutaceae species.
Maceration: A Simple and Scalable Approach
Maceration is a straightforward and widely used method for solid-liquid extraction. It involves soaking the plant material in a solvent for an extended period, allowing the target compounds to diffuse into the solvent.
Causality Behind Experimental Choices:
-
Solvent Choice (Methanol/Ethanol): Alcohols like methanol and ethanol are effective at disrupting cell membranes and have a polarity suitable for dissolving a broad range of alkaloids, including Arborinine.[4]
-
Room Temperature Extraction: This minimizes the risk of thermal degradation of the target compound.
-
Agitation: Occasional stirring or shaking increases the contact between the solvent and the plant material, enhancing extraction efficiency.
Soxhlet Extraction: Continuous and Efficient
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.
Causality Behind Experimental Choices:
-
Sequential Extraction: Using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) allows for a crude fractionation of compounds based on their solubility.[5] Hexane removes non-polar compounds like fats and waxes, while subsequent, more polar solvents extract the alkaloids.
-
Elevated Temperature: The use of heated solvent increases the solubility of Arborinine and enhances the extraction kinetics. However, the temperature should be carefully controlled to prevent degradation.
Ultrasound-Assisted Extraction (UAE): Rapid and Energy-Efficient
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents.
Causality Behind Experimental Choices:
-
Reduced Extraction Time: The mechanical effects of ultrasound significantly accelerate the extraction process compared to traditional methods.
-
Improved Yield: The enhanced disruption of the plant matrix can lead to a higher recovery of the target alkaloids.
Supercritical Fluid Extraction (SFE): A Green and Selective Technology
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the plant material and selective dissolution of target compounds.
Causality Behind Experimental Choices:
-
Selectivity: The solvating power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for the selective extraction of specific compounds.[6]
-
"Green" Solvent: CO2 is non-toxic, non-flammable, and readily available. It can be easily removed from the extract by depressurization, leaving no solvent residue.
-
Co-solvent (Ethanol): The polarity of supercritical CO2 can be increased by adding a co-solvent like ethanol, which enhances the extraction of more polar compounds like alkaloids.[7]
Detailed Protocols
This section provides step-by-step protocols for the extraction and purification of Arborinine.
Protocol 1: Soxhlet Extraction and Preliminary Purification of Arborinine from Glycosmis pentaphylla
This protocol is adapted from established methods for the isolation of Arborinine from Glycosmis pentaphylla.[5][8]
I. Plant Material Preparation:
-
Collect fresh leaves of Glycosmis pentaphylla.
-
Wash the leaves thoroughly with running tap water to remove any debris.
-
Shade-dry the leaves at room temperature for approximately 3 weeks until they are brittle.
-
Grind the dried leaves into a fine powder using an electric blender.
II. Sequential Soxhlet Extraction:
-
Weigh 3 kg of the powdered plant material.
-
Place the powder in a large thimble and insert it into a Soxhlet apparatus.
-
Perform sequential extraction with the following solvents in order of increasing polarity:
-
Hexane
-
Chloroform
-
Ethyl Acetate
-
Acetone
-
Methanol
-
-
For each solvent, run the Soxhlet extractor for a sufficient duration (typically until the solvent in the siphon tube runs clear).
-
After each extraction, collect the solvent extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.
-
The ethyl acetate fraction is often enriched with Arborinine.
III. Data Presentation: Illustrative Yields
The following table presents hypothetical quantitative data for a typical extraction of Arborinine from 3 kg of dried Glycosmis pentaphylla leaves. Actual yields may vary.
| Parameter | Value | Notes |
| Starting Plant Material (Dried Leaves) | 3 kg | --- |
| Extraction Method | Sequential Soxhlet Extraction | Solvents: Hexane, Chloroform, Ethyl Acetate, Acetone, Methanol |
| Ethyl Acetate Crude Extract Yield | ~150 g | This fraction is typically enriched in Arborinine. |
| Arborinine Content in Crude Extract (Estimated) | 1-2% | Varies based on plant source and extraction efficiency. |
IV. Workflow for Arborinine Extraction and Purification
Sources
- 1. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. supercriticalfluids.com [supercriticalfluids.com]
- 8. Isolation, characterization and cytotoxic activity of arborinine from glycosmis pentaphylla (Retz.) DC. on human mammary gland adenocarcinoma (MCF7) cell line - IIUM Repository (IRep) [irep.iium.edu.my]
Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of Arborinine (C16H15NO4)
Introduction
Arborinine (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one), corresponding to the molecular formula C16H15NO4 , is a highly bioactive acridone alkaloid predominantly isolated from plants of the Rutaceae family, such as Ruta graveolens and Glycosmis pentaphylla[1][2]. It exhibits significant pharmacological potential, including anticancer, antimicrobial, and schistosomicidal activities[2][3].
In pharmacognosy and modern drug development, identifying acridone alkaloids from complex biological matrices requires highly specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the exact mass and diagnostic fragmentation patterns necessary for rapid dereplication[4]. This application note details a self-validating UPLC-QTOF-MS protocol, elucidates the causal mechanisms behind Arborinine's fragmentation, and provides a reference framework for structural confirmation.
Experimental Protocols for LC-MS/MS Analysis
To ensure analytical trustworthiness and reproducibility, the following protocol integrates specific solvent rationales and defined collision energy ramping to capture both labile substituent losses and deep core fragmentation.
Sample Preparation & Extraction
-
Matrix Disruption: Pulverize dried leaves of Ruta graveolens to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration[1].
-
Solvent Extraction: Suspend 100 mg of the powder in 10 mL of 80% Methanol/Water (v/v).
-
Causality: The 80% methanolic system is specifically chosen because the acridone core of Arborinine is lipophilic, while its hydroxyl and methoxy substituents offer hydrogen-bonding capabilities. This exact polarity window efficiently extracts the alkaloid while leaving highly non-polar lipids and highly polar polysaccharides behind in the solid matrix[1].
-
-
Ultrasonication: Sonicate at 40 kHz for 30 minutes at room temperature.
-
Causality: Acoustic cavitation disrupts rigid plant cell walls without inducing the thermal degradation often associated with prolonged reflux extraction.
-
-
Clarification: Centrifuge the extract at 12,000 × g for 15 minutes. Pass the supernatant through a 0.22 μm PTFE syringe filter to remove particulate matter that could occlude the UPLC column[1].
UPLC-QTOF-MS Analytical Conditions
-
Chromatographic Separation: Inject 4 μL of the filtrate onto a Waters ACQUITY UPLC HSS T3 Column (1.8 μm, 2.1 mm × 100 mm) maintained at 40 °C[5].
-
Causality: The HSS T3 stationary phase is engineered to retain both polar and non-polar compounds, providing superior peak shape and preventing the peak tailing commonly observed with basic nitrogenous alkaloids on standard C18 columns.
-
-
Mobile Phase: Utilize a binary gradient of (A) 0.1% Formic Acid in Ultrapure H2O and (B) 0.1% Formic Acid in Acetonitrile[5].
-
Causality: Formic acid acts as a volatile ion-pairing agent. It suppresses the ionization of residual silanol groups on the column and provides the abundant protons necessary to drive the equilibrium entirely toward the [M+H]+ state in the ESI source, drastically increasing detection sensitivity[5].
-
-
Mass Spectrometry: Operate the QTOF-MS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 2.5–4.5 kV and the desolvation temperature to 450 °C[3][4].
-
Collision Energy (CE) Ramping: Acquire MS/MS spectra using a ramped Collision-Induced Dissociation (CID) energy from 15 eV to 40 eV[3][4].
-
Causality: Low CE (15–20 eV) isolates the cleavage of labile peripheral groups (e.g., methoxy radical loss), which is useful for identifying substituents. High CE (30–40 eV) is strictly required to shatter the highly stable, conjugated tricyclic acridone core, generating the diagnostic backbone fragments required for definitive structural elucidation.
-
LC-MS/MS analytical workflow for the extraction and detection of Arborinine.
Causality in Mass Spectrometry Fragmentation Mechanisms
Understanding the structural features of Arborinine is critical for interpreting its MS/MS spectra. The molecule features an acridone core (a tricyclic nitrogen-containing ring with a ketone group), an N-methyl group, a hydroxyl group at C-1, and two methoxy groups at C-2 and C-3.
-
Precursor Ion Formation: In ESI+, protonation primarily occurs at the highly basic nitrogen atom or the carbonyl oxygen of the acridone core, yielding the exact mass precursor ion [M+H]+ at m/z 286.108[3][6].
-
The Radical Cleavage Exception: Typically, ESI-CID follows the even-electron rule, where even-electron precursors yield even-electron fragments. However, Arborinine exhibits a prominent violation of this rule. The methoxy groups situated on the highly conjugated aromatic ring undergo homolytic cleavage, losing a methyl radical ( •CH3 , 15 Da) to form a highly resonance-stabilized radical cation [M+H−•CH3]+• at m/z 271.08[3].
-
Acridone Ring Contraction: Following the loss of the methyl group, the acridone core frequently expels carbon monoxide (CO, 28 Da) from the ketone position. This results in a thermodynamic ring contraction, yielding an ion at m/z 243.08[3].
-
Deep Core Cleavage: At elevated collision energies (40 eV), the molecule is stripped of its peripheral methoxy, hydroxyl, and N-methyl groups entirely. This deep fragmentation yields the bare acridinium core fragments at m/z 182.060 ( C12H8NO+ ) and m/z 154.064 ( C11H8N+ )[6]. The m/z 182.060 peak presents as the base peak (100% abundance) in high-energy MS/MS spectra, serving as the ultimate diagnostic marker for this specific acridone subclass[6].
Logical CID fragmentation pathway of Arborinine under high collision energy.
Quantitative Data Presentation
The following table summarizes the high-resolution MS/MS fragments generated under ramped CID conditions (15–40 eV), cross-referenced with established spectral libraries[6].
| Fragment Ion (m/z) | Relative Abundance | Molecular Formula | Mass Error (ppm) | Structural Assignment / Neutral Loss |
| 286.108 | Precursor | C16H16NO4+ | < 2.0 | [M+H]+ (Protonated Arborinine) |
| 271.084 | Low | C15H13NO4+• | < 2.0 | [M+H−•CH3]+• (Radical loss from methoxy) |
| 243.089 | Low | C14H13NO3+ | < 2.0 | [M+H−•CH3−CO]+ (Ring contraction) |
| 196.075 | 28.0% | C13H10NO+ | < 2.0 | Deep peripheral cleavage |
| 182.060 | 100% (Base Peak) | C12H8NO+ | < 2.0 | Stripped acridone core |
| 168.080 | 35.7% | C12H10N+ | < 2.0 | Acridinium core (Loss of oxygen) |
| 154.064 | 44.8% | C11H8N+ | < 2.0 | Contracted core fragment |
Conclusion & Best Practices
When analyzing C16H15NO4 compounds, researchers must be cautious of structural isomers (e.g., coumarin derivatives like Coumarin 343 or other quinoline alkaloids). To avoid false positives:
-
Rely on the Base Peak: The m/z 182.060 fragment is highly specific to the N-methylacridone core and will not appear in isomeric coumarins.
-
Monitor the Radical Loss: The m/z 271.084 radical cation is a hallmark of adjacent methoxy groups on an aromatic ring. Ensure the mass spectrometer is tuned to detect this low-abundance, yet highly diagnostic, intermediate.
References
-
Benchchem. "Application Notes and Protocols for the Extraction and Purification of Arborinine." Benchchem. 1
-
"In Vitro Schistosomicidal Activity of the Alkaloid-Rich Fraction from Ruta graveolens L. (Rutaceae) and Its Characterization by UPLC-QTOF-MS." PMC - NIH. 3
-
"Arborinine | C16H15NO4 | CID 5281832." PubChem - NIH. 6
-
"High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS." Journal of Proteome Research - ACS Publications. 4
-
"Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus." Frontiers. 2
-
"Untargeted Metabolomics-Based Characterization of the Metabolic Profile and Antioxidant Activity of Ophiocordyceps sinensis and Its Substitutes." MDPI.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of Elucidation: Advanced ¹H and ¹³C NMR Protocols for C₁₆H₁₅NO₄
Introduction
The structural elucidation of a moderately complex organic molecule with the formula C₁₆H₁₅NO₄ requires a rigorous, artifact-free Nuclear Magnetic Resonance (NMR) protocol. Calculating the Degree of Unsaturation (DoU) is the foundational step in this process: DoU = C + 1 - (H/2) + (N/2) = 16 + 1 - 7.5 + 0.5 = 10
A DoU of 10 strongly indicates a highly conjugated, rigid aromatic system—often characteristic of alkaloid or flavonoid scaffolds. As a Senior Application Scientist, I emphasize that high-quality spectroscopic data begins at the bench. The causality of experimental choices—from solvent thermodynamics to acquisition delays—dictates the fidelity of the final structural assignment. To demonstrate this workflow, we will use the bioactive acridone alkaloid Arborinine (C₁₆H₁₅NO₄) as our definitive case study[1].
Phase 1: The Causality of Sample Preparation
A spectrometer is only as sensitive as the sample it analyzes. Suspended particulates and improper solvent volumes induce localized magnetic susceptibility gradients, severely degrading the homogeneity of the B0 magnetic field and resulting in asymmetric line broadening.
Solvent Dynamics & Selection
The choice between Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) fundamentally alters the observable spectrum. While CDCl₃ is volatile and ideal for moderately polar compounds, it often fails to resolve labile protons due to rapid chemical exchange with residual water[2]. Conversely,2, significantly slowing the exchange rate of protic hydrogens[2]. For a C₁₆H₁₅NO₄ molecule like Arborinine, which contains a critical hydroxyl group, DMSO-d₆ allows the -OH proton to appear as a sharp, distinct signal, providing indispensable structural connectivity data.
Self-Validating Preparation Protocol
To ensure a self-validating system, researchers must visually confirm optical clarity at each step before proceeding to the spectrometer.
-
Gravimetric Optimization: Accurately weigh 5–20 mg of the solid analyte for ¹H NMR, or 20–50 mg for ¹³C NMR, into a clean, dry glass vial[2].
-
Dissolution: Add exactly 0.6 mL of anhydrous DMSO-d₆. Vortex gently until the mixture is visually homogeneous[2].
-
Filtration (Critical Step): Pass the solution through a tightly packed cotton wool plug housed in a Pasteur pipette. 3 that glass wool misses, preventing spectral degradation[3].
-
Volumetric Standardization: Transfer the filtered solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is strictly between 40 mm and 50 mm[4][5]. 4 introduce air-liquid interface vortices within the receiver coil, destroying resolution[4].
-
Exterior Decontamination: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol to remove fingerprint oils and dust prior to insertion[2][4].
Step-by-step NMR sample preparation workflow emphasizing particulate removal and volume control.
Phase 2: Spectroscopic Acquisition Parameters
Acquisition parameters must be tailored to the physical relaxation properties of the C₁₆H₁₅NO₄ molecule to ensure quantitative accuracy.
-
¹H NMR Acquisition (400–600 MHz):
-
Relaxation Delay (D1): Set to 1.5–2.0 seconds. This ensures complete longitudinal relaxation ( T1 ) of all 15 protons, guaranteeing that peak integrals strictly represent the molecular ratio.
-
Number of Scans (NS): 16 to 64, verifying that the Signal-to-Noise Ratio (SNR) exceeds 250:1.
-
-
¹³C NMR Acquisition (100–150 MHz):
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds. C₁₆H₁₅NO₄ contains multiple quaternary carbons (carbonyls, substituted aromatics) which lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents signal saturation of these critical nodes.
-
Number of Scans (NS): 512 to 1024. The low natural abundance of ¹³C necessitates extensive signal averaging[2].
-
Phase 3: Structural Elucidation Logic
The elucidation of Arborinine (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one)[1] relies on mapping the 15 protons and 16 carbons against the calculated DoU of 10. The logic flows from identifying functional groups in 1D spectra to mapping spatial and bond connectivities via 2D NMR (COSY, HSQC, HMBC).
Logical workflow for the structural elucidation of C16H15NO4 using 1D and 2D NMR spectroscopy.
Quantitative Data Presentation
The following tables synthesize the expected quantitative NMR data derived from the optimized DMSO-d₆ protocol. Notice how the strongly hydrogen-bonded hydroxyl proton is resolved far downfield (~14.0 ppm), a direct consequence of utilizing DMSO-d₆ to arrest proton exchange.
Table 1: ¹H NMR Data Summary for Arborinine (C₁₆H₁₅NO₄ in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| 1-OH | ~14.0 | Singlet (s) | 1H | Highly deshielded due to strong intramolecular H-bonding with C-9 carbonyl. |
| H-8 | ~8.2 | Doublet of doublets (dd) | 1H | Deshielded by the peri-carbonyl group (C-9). |
| H-6 | ~7.7 | Multiplet (ddd) | 1H | Aromatic CH, typical coupling in unsubstituted ring B. |
| H-5 | ~7.5 | Doublet (d) | 1H | Aromatic CH, adjacent to the N-methyl group. |
| H-7 | ~7.2 | Multiplet (ddd) | 1H | Aromatic CH, shielded relative to H-6 and H-8. |
| H-4 | ~6.5 | Singlet (s) | 1H | Highly shielded aromatic proton due to electron-donating -OMe and -OH groups on Ring A. |
| 3-OCH₃ | ~3.9 | Singlet (s) | 3H | Methoxy group protons. |
| 2-OCH₃ | ~3.8 | Singlet (s) | 3H | Methoxy group protons. |
| 10-NCH₃ | ~3.7 | Singlet (s) | 3H | N-methyl protons, shifted downfield by the electronegative nitrogen. |
Table 2: ¹³C NMR Data Summary for Arborinine (C₁₆H₁₅NO₄ in DMSO-d₆)
| Carbon Type | Chemical Shift (δ, ppm) | Count | Assignment / Causality |
| Carbonyl (C=O) | ~176.0 | 1 | C-9; Characteristic of a highly conjugated acridone carbonyl. |
| Oxygenated Aryl (C-O) | ~158.0, 154.0, 135.0 | 3 | C-1, C-3, C-2; Quaternary carbons directly bound to electronegative oxygen. |
| Quaternary Aryl (C-C/N) | ~142.0, 141.0, 114.0, 106.0 | 4 | C-4a, C-10a, C-8a, C-9a; Bridgehead carbons forming the tricyclic core. |
| Aromatic Methines (CH) | ~133.0, 126.0, 121.0, 115.0, 89.0 | 5 | C-6, C-8, C-7, C-5, C-4; C-4 is highly shielded (~89 ppm) by resonance. |
| Aliphatic (OCH₃, NCH₃) | ~60.0, 56.0, 34.0 | 3 | 3-OCH₃, 2-OCH₃, 10-NCH₃; Standard aliphatic shifts for heteroatom-bound methyls. |
| Total Carbons | 16 | Validates the C₁₆ formula. |
Conclusion
The structural elucidation of C₁₆H₁₅NO₄ is a deterministic process that relies heavily on the physical preparation of the sample. By enforcing rigorous protocols—specifically particulate filtration via cotton wool and precise volumetric control—and tailoring acquisition parameters to the thermodynamic relaxation of the molecule, researchers can transform ambiguous spectral data into definitive, publication-ready structural proofs.
References
-
Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 - BenchChem. 2
-
NMR Sample Preparation Sample Quality - Studylib. 3
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London (UCL). 4
-
NMR Sample Preparation - Western University. 5
-
Arborinine | C16H15NO4 | CID 5281832 - PubChem - NIH. 1
Sources
Application Note: In Vivo Dosing Strategies and Vehicle Formulation for C16H15NO4 (C29) in Murine Models
Executive Summary
The compound C16H15NO4 , widely designated in literature as C29 or TLR2-IN-C29, is a highly selective, small-molecule antagonist of Toll-like receptor 2 (TLR2)[1]. By targeting the intracellular Toll/IL-1 receptor resistance (TIR) domain, C29 prevents the recruitment of the MyD88 adapter protein, thereby blunting downstream pro-inflammatory cascades (NF-κB and MAPK)[1]. This application note provides drug development professionals and immunologists with an authoritative, self-validating protocol for formulating and administering C29 in murine models, addressing its critical species-specific binding behavior and extreme hydrophobicity.
Mechanistic Causality & Species-Specific Considerations
To design robust in vivo experiments, researchers must understand the structural causality behind C29's mechanism of action. C29 was identified via computer-aided drug design (CADD) to fit precisely into a pocket adjacent to the highly conserved Pro681 and Gly682 residues within the BB loop of the TLR2 TIR domain[1].
Critical Murine Divergence: While C29 successfully blunts both TLR2/1 and TLR2/6 signaling in human cell lines, in murine macrophages, C29 exclusively inhibits TLR2/1 signaling [1]. It fails to inhibit murine TLR2/6 signaling.
-
Experimental Implication: When designing murine models of inflammation, researchers must use a TLR2/1-specific agonist (such as the synthetic triacylated lipopeptide Pam3CSK4 ) to induce the inflammatory state[2]. Using a TLR2/6 agonist (like Pam2CSK4) in mice will result in zero inhibitory response from C29, leading to false-negative efficacy data[1].
Mechanism of C16H15NO4 (C29) inhibiting murine TLR2/1-mediated MyD88 recruitment and inflammation.
Physicochemical Properties & Vehicle Selection
C16H15NO4 is a highly hydrophobic crystalline solid. Its aqueous solubility in standard PBS (pH 7.2) is severely limited (~0.3 mg/mL)[3], making saline-only administration impossible for achieving therapeutic systemic concentrations. To prevent in vivo precipitation, a multi-component co-solvent vehicle is required[4].
Quantitative Data Summary
| Parameter | Value | Causality / Experimental Implication |
| Molecular Weight | 285.30 g/mol | Small molecule; readily crosses cellular membranes if properly formulated. |
| Aqueous Solubility | ~0.3 mg/mL | Highly hydrophobic; requires a co-solvent vehicle for in vivo use[3]. |
| DMSO Solubility | 11 - 125 mg/mL | Excellent primary solvent for disrupting the crystal lattice[3][4]. |
| Murine TLR2/1 IC₅₀ | ~19.7 µM | Potent inhibition of Pam3CSK4-induced signaling. |
| Murine TLR2/6 IC₅₀ | Inactive | Species-specific divergence; does not block Pam2CSK4 in mice. |
Rational Vehicle Design
The optimal vehicle for intraperitoneal (i.p.) or intravenous (i.v.) dosing of C29 in mice is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4].
-
DMSO (10%) : Acts as the primary solvent to completely dissolve the crystalline lattice.
-
PEG300 (40%) : Acts as a co-solvent to maintain the drug in solution as the polarity of the mixture increases.
-
Tween 80 (5%) : A non-ionic surfactant that coats the hydrophobic molecules, preventing micelle aggregation and micro-precipitation.
-
Saline (45%) : Provides the bulk aqueous phase to ensure the final injection is isotonic and well-tolerated by the murine peritoneum.
Step-by-Step Formulation & Dosing Protocol
Note: C29 is highly hygroscopic. Ambient moisture absorbed into the powder or old DMSO stocks will drastically reduce solubility. Always use freshly opened, anhydrous DMSO.
Phase 1: Stock Preparation (Target: 2 mg/mL Working Solution)
-
Weighing : Weigh exactly 2.0 mg of C16H15NO4 (C29) powder into a sterile, endotoxin-free glass vial.
-
Primary Dissolution : Add 100 µL of anhydrous DMSO to the vial.
-
Agitation : Vortex vigorously for 60 seconds. If the solid does not dissolve completely, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear and free of floating particulates[4].
Phase 2: Sequential Co-Solvent Addition
Crucial: Solvents must be added sequentially in the exact order listed to prevent the drug from crashing out of solution[4]. 4. Add PEG300 : Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure a homogenous organic phase. 5. Add Tween 80 : Add 50 µL of Tween 80. Vortex vigorously for 1 minute. The mixture will become slightly viscous. 6. Add Aqueous Phase : Dropwise, add 450 µL of sterile 0.9% Saline while continuously swirling the vial.
Self-Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear (often with a slight yellow tint). If any cloudiness, milky turbidity, or particulate matter is visible, the compound has crashed out. Do not inject cloudy solutions , as micro-precipitates will cause erratic pharmacokinetics or fatal embolisms in mice. If cloudy, sonicate at 37°C for 10 minutes. If turbidity persists, discard and restart.
Phase 3: In Vivo Murine Dosing Regimen
This protocol is optimized for a standard 20g C57BL/6 mouse in a Pam3CSK4-induced systemic inflammation or Traumatic Deep Venous Thrombosis (TDVT) model[2].
-
Dosage Calculation : A 2 mg/mL working solution allows for a 10 mg/kg dose using a standard 100 µL injection volume per 20g mouse.
-
Administration : Draw 100 µL of the formulated C29 solution into a 27-gauge insulin syringe. Administer via intraperitoneal (i.p.) injection.
-
Timing : Administer C29 exactly 1 hour prior to the administration of the TLR2/1 agonist (e.g., Pam3CSK4 at 5 mg/kg) to allow for systemic distribution and target engagement at the TIR domain[1].
-
Readouts : Harvest serum and target tissues (e.g., liver, spleen, or vascular endothelium) 1 to 4 hours post-agonist challenge. Quantify IL-6, TNF-α, and IL-1β via ELISA or qRT-PCR to validate TLR2/1 inhibition[1][2].
References
1.[1] Title: Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
5.[2] Title: TLR2 promotes traumatic deep venous thrombosis of the lower extremity following femoral fracture by activating the NF‑κB/COX‑2 signaling pathway in rats Source: PubMed Central (PMC) / Spandidos Publications URL:[Link]
Sources
Application Note: Laboratory Synthesis and Photophysical Characterization of Coumarin 343 (C16H15NO4)
Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Laboratory Protocol & Application Guide.
Introduction and Scientific Rationale
Coumarin 343 (Molecular Formula: C16H15NO4) is a highly valued, blue-emitting fluorescent dye extensively utilized in the development of activity-based probes, Förster Resonance Energy Transfer (FRET) applications, and live-cell imaging [1]. Unlike parent coumarin structures that suffer from non-radiative decay pathways, Coumarin 343 features a rigidified tetracyclic structure. The incorporation of the amino group into a julolidine-like ring system constrains its rotation, allowing the nitrogen lone pair to maximally interact with the aromatic π-electron system. This structural rigidization significantly suppresses non-radiative energy loss, resulting in a pronounced bathochromic shift and a high fluorescence quantum yield, even in aqueous microenvironments [2].
This application note details a highly efficient, self-validating convergent synthesis protocol for Coumarin 343 via a modified Knoevenagel condensation, followed by guidelines for its preparation in biological assays.
Physicochemical and Photophysical Properties
To ensure accurate experimental design and downstream validation, the key quantitative metrics of Coumarin 343 are summarized below.
| Property | Value | Scientific Implication |
| Molecular Formula | C16H15NO4 | Confirms stoichiometric calculations for probe conjugation. |
| Molecular Weight | 285.29 g/mol | Essential for precise molarity calculations in stock solutions. |
| Appearance | Bright orange solid | Visual indicator of successful crystallization and purity. |
| Excitation Maximum ( λex ) | ~437 - 440 nm | Compatible with standard violet/blue laser lines in flow cytometry. |
| Emission Maximum ( λem ) | ~477 - 480 nm | Provides a large Stokes shift, minimizing background autofluorescence. |
| Quantum Yield ( ΦF ) | ~0.63 (in ethanol) | Ensures high signal-to-noise ratios in sensitive biological assays. |
| Solubility | High in DMSO, DMF, EtOH; Poor in H2O | Dictates that stock solutions must be prepared in organic solvents prior to aqueous dilution. |
Reaction Workflow and Mechanistic Pathway
The synthesis of Coumarin 343 relies on the Knoevenagel condensation between 8-hydroxyjulolidine-9-carboxaldehyde and isopropylidene malonate. The reaction is driven by a weak acid/base catalyst system, facilitating nucleophilic attack, subsequent dehydration, and lactonization to form the final coumarin scaffold [3].
Figure 1: Mechanistic workflow for the synthesis of Coumarin 343 via Knoevenagel condensation.
Step-by-Step Laboratory Synthesis Protocol
This protocol is designed as a self-validating system. The transition from a soluble mixture to a crystalline solid serves as an immediate visual checkpoint for reaction success.
Materials Required:
-
8-Hydroxyjulolidine-9-carboxaldehyde (2.00 mmol, ~0.44 g)
-
Isopropylidene malonate (2.00 mmol, ~0.29 g)
-
Piperidinium acetate (0.04 mmol, ~6 mg)
-
Absolute Ethanol (EtOH) (20 mL)
Methodology:
Step 1: Reagent Solubilization
-
Action: Dissolve 0.44 g of 8-hydroxyjulolidine-9-carboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: Absolute ethanol is chosen as the solvent because it readily dissolves the organic precursors while preventing hydrolytic side reactions that could degrade the isopropylidene malonate before condensation occurs.
Step 2: Catalytic Initiation
-
Action: Add 0.29 g of isopropylidene malonate and 6 mg of piperidinium acetate to the solution. Stir the mixture at room temperature (RT) for 20 minutes.
-
Causality: Piperidinium acetate acts as a bifunctional catalyst. The basic piperidine deprotonates the active methylene group of the malonate to form a nucleophilic enolate, while the acetic acid protonates the aldehyde oxygen, increasing its electrophilicity. The 20-minute RT incubation allows for the initial aldol-type addition to occur smoothly without thermal degradation [1].
Step 3: Thermal Dehydration and Cyclization
-
Action: Attach a reflux condenser and heat the reaction mixture to reflux (~78 °C) for exactly 2 hours.
-
Causality: The application of thermal energy drives the thermodynamically favorable elimination of water (dehydration) and the subsequent intramolecular transesterification/lactonization. This cascade forms the rigid tetracyclic coumarin core.
Step 4: Crystallization
-
Action: Remove the flask from the heat source and allow it to cool gradually to room temperature. Once at RT, submerge the flask in an ice bath (0 °C) for 30 minutes.
-
Causality: Gradual cooling followed by rapid chilling induces supersaturation. Because Coumarin 343 has lower solubility in cold ethanol compared to the starting materials and byproducts, it selectively crystallizes out of the mother liquor, effectively self-purifying the product [2].
Step 5: Recovery and Validation
-
Action: Recover the bright orange crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol and dry under a high vacuum.
-
Causality: Washing with cold ethanol removes residual unreacted malonate and catalyst without redissolving the target dye.
-
Validation Checkpoint: The product should yield a bright orange solid (~22-27% yield). To validate structural integrity, verify the melting point (expected: 238–240 °C or 251–254 °C depending on polymorph/purity) and confirm mass via LC-MS (m/z [M+H]+ expected: 286.1) [1, 3].
Application Notes: Stock Solution Preparation
Due to the highly hydrophobic nature of the rigidized core, Coumarin 343 cannot be directly dissolved in aqueous buffers.
-
Primary Stock (10 mM): Accurately weigh 2.85 mg of Coumarin 343 and dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 2 minutes to ensure complete dissolution.
-
Storage: Aliquot the 10 mM stock into light-protected microcentrifuge tubes. Store at -20 °C. The rigid structure is highly stable, but protecting it from ambient light prevents slow photobleaching.
-
Working Concentration: For live-cell imaging or enzymatic assays, dilute the DMSO stock directly into the assay buffer or cell culture medium immediately before use (typical final concentration: 5–10 µM). Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.
References
-
Title: An Activity-Based Probe for Cathepsin K Imaging with Excellent Potency and Selectivity Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]
-
Title: Convergent Synthesis of Two Fluorescent Ebselen-Coumarin Heterodimers Source: Molecules, National Center for Biotechnology Information (NCBI / PMC) URL: [Link]
-
Title: Development of Fluorescent and Biotin Probes Targeting NLRP3 Source: Frontiers in Chemistry URL: [Link]
Troubleshooting low yield in C16H15NO4 chemical synthesis
Welcome to the Technical Support Center for C16H15NO4 synthesis.
While the empirical formula C16H15NO4 can refer to several compounds (such as the alkaloid Arborinine[1]), in drug development and photochemistry, it most prominently identifies Coumarin 343 (2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid)[2]. This structurally rigid coumarin derivative is highly valued as an efficient laser dye and fluorescent probe due to its high quantum yield in polar solvents[2].
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common bottlenecks encountered during its synthesis, focusing on mechanistic causality and self-validating experimental design.
I. Diagnostic Workflow for Yield Optimization
Before altering your chemical protocols, it is critical to isolate the variable causing the yield reduction. The following logic tree maps the most common failure points in the Knoevenagel condensation and subsequent cyclization steps used to generate the rigid coumarin framework.
Diagnostic workflow for identifying yield bottlenecks in C16H15NO4 synthesis.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: My Knoevenagel condensation step is stalling at 40% conversion. Adding more time doesn't improve the yield. Why? Causality: The condensation of the julolidine-based aldehyde with diethyl malonate (or Meldrum's acid) requires strict removal of the water byproduct to drive the equilibrium forward. If your solvent (typically ethanol or toluene) is not strictly anhydrous, or if your Dean-Stark trap is inefficient, the reverse hydrolysis reaction competes with product formation. Furthermore, the structural rigidity of the target molecule—where the two piperidine rings must adopt flattened sofa conformations[2]—creates a high entropic barrier. Solution: Switch to azeotropic water removal using toluene with a catalytic amount of piperidine and glacial acetic acid. Monitor the water collection strictly.
Q2: I am seeing a major byproduct that is highly fluorescent but lacks the carboxylic acid peak in NMR. What happened? Causality: You have likely induced premature decarboxylation. The target compound features a critical intramolecular hydrogen bond between the carbonyl group and the carboxylic acid group, which heavily influences the bond lengths within the pyrone ring[2][3]. While this hydrogen bonding stabilizes the final planar coumarin moiety[2], excessive heat (typically >85°C) during the final ester hydrolysis/acidification step provides enough thermal energy to break this stabilization and cleave the carboxyl group entirely. Solution: Keep the final acidification and hydrolysis temperatures strictly below 60°C.
Q3: The final product precipitates as an oil rather than a crystal, trapping impurities and lowering the isolated yield. How do I fix this? Causality: The crystal packing of C16H15NO4 is governed almost entirely by van der Waals forces rather than intermolecular hydrogen bonding (since the primary hydrogen bond is intramolecular)[2]. When synthesized in highly polar protic solvents without a proper anti-solvent gradient, the hydrophobic julolidine-like domain prevents clean nucleation, resulting in "oiling out" (liquid-liquid phase separation). Solution: Perform the recrystallization using a binary solvent system (e.g., Dichloromethane/Hexanes). Dissolve the crude in minimal DCM, and add hexanes dropwise until slight turbidity is reached, then cool slowly to 4°C.
III. Quantitative Reaction Optimization Data
To provide a baseline for your process chemistry, the following table summarizes the impact of varying reaction conditions on the isolated yield and purity of the C16H15NO4 coumarin framework.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) | Primary Failure Mode |
| Ethanol (95%) | Piperidine | 78 (Reflux) | 12 | 35 | 82 | Equilibrium stall (H2O present) |
| Toluene | Piperidine/AcOH | 110 (Dean-Stark) | 6 | 88 | 96 | None (Optimal) |
| DMF | K2CO3 | 90 | 8 | 45 | 70 | Premature decarboxylation |
| Toluene | Triethylamine | 110 (Dean-Stark) | 18 | 60 | 85 | Weak base; slow kinetics |
IV. Self-Validating Experimental Protocol: Optimized Synthesis
This protocol incorporates in-process controls (IPCs) to ensure the system is self-validating. Do not proceed to subsequent steps unless the IPC criteria are met.
Step 1: Knoevenagel Condensation
-
Charge a dry, argon-flushed round-bottom flask with 8-hydroxyjulolidine-9-carboxaldehyde (1.0 eq) and diethyl malonate (1.2 eq).
-
Add anhydrous toluene (10 mL/g of substrate) followed by piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat to reflux (approx. 110°C) and vigorously stir for 6 hours.
-
IPC 1 (Self-Validation): Check the Dean-Stark trap. The theoretical volume of water must be collected. Run a TLC (Eluent: 3:1 Hexanes/EtOAc). The aldehyde starting material spot must be completely consumed.
-
Step 2: Hydrolysis and Ring Closure
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene.
-
Dissolve the crude intermediate in a 1:1 mixture of THF and Methanol.
-
Slowly add 2M NaOH (aq) (3.0 eq) dropwise while maintaining the internal temperature below 40°C using a water bath. Stir for 4 hours.
-
IPC 2 (Self-Validation): LC-MS analysis should indicate the complete disappearance of the ester intermediate and the formation of the sodium salt of the target compound.
-
Step 3: Acidification and Isolation
-
Cool the mixture to 0°C in an ice bath.
-
Carefully acidify the solution to pH 2-3 using 1M HCl (aq). Crucial: Do not allow the local temperature to exceed 60°C during addition to prevent decarboxylation.
-
The target compound, C16H15NO4, will precipitate as a brightly fluorescent solid.
-
Filter the solid, wash with cold water, and recrystallize from DCM/Hexanes to yield the planar, highly pure coumarin derivative[2].
V. References
-
Honda, T., Fujii, I., Hirayama, N., Aoyama, N., & Miike, A. (1996). Coumarin 343, C16H15NO4. Acta Crystallographica Section C Crystal Structure Communications, 52(3), 679-681. Available at:
-
Kitamura, N., Fukagawa, T., Kohtani, S., & Nakagaki, R. (2007). Synthesis, absorption, and fluorescence properties and crystal structures of 7-aminocoumarin derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Available at:
-
National Institute of Standards and Technology (NIST). Arborinine - the NIST WebBook. NIST Standard Reference Database 69. Available at:
Sources
Technical Support Center: Minimizing Photobleaching of C16H15NO4 Fluorescent Dyes
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with photobleaching of fluorescent dyes, with a particular focus on compounds with the chemical formula C16H15NO4. This guide provides in-depth troubleshooting advice, frequently asked questions, and scientifically grounded protocols to help you preserve your fluorescent signal and acquire high-quality, reliable data.
Understanding Photobleaching: The Unwanted Fading of Fluorescence
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2] This phenomenon occurs when a fluorescent molecule is excited by a light source, causing it to transition to a higher energy state. While most molecules will return to their ground state by emitting a photon (fluorescence), a fraction can enter a highly reactive, long-lived triplet state.[2][3] In this state, the fluorophore is susceptible to reactions with other molecules, particularly molecular oxygen, which leads to its permanent chemical alteration and inability to fluoresce.[2][4] This process is a significant concern in fluorescence microscopy, as it can lead to diminished signal intensity, reduced image quality, and potentially skewed quantitative data.[5]
It is important to distinguish photobleaching from phototoxicity. While photobleaching is the destruction of the fluorophore, phototoxicity refers to the damaging effects of light on the specimen itself, which can manifest as cell stress, morphological changes, or even cell death.[4][6][7] Often, the same conditions that cause photobleaching also contribute to phototoxicity, as the reactive oxygen species (ROS) generated during photobleaching can damage cellular components.[4][7]
Fluorescent Dyes with the Formula C16H15NO4
While a specific, widely-used fluorescent dye with the exact formula C16H15NO4 is not immediately prominent in the literature, this molecular formula could represent various fluorescent scaffolds. For the purpose of this guide, we will consider principles applicable to common dye families that may share structural similarities or photophysical behaviors. Common dyes like Fluorescein isothiocyanate (FITC) (C21H11NO5S) and Acridine Orange (C17H19N3) are well-characterized and their photobleaching mechanisms offer valuable insights that can be extrapolated.[8][9] For instance, FITC is known for its high quantum yield but is also susceptible to photobleaching.[8][10] Acridine Orange, a nucleic acid stain, is also prone to photobleaching, which can impact long-term imaging studies.[9][11]
Troubleshooting Guide: Why is My Signal Fading?
This section addresses common issues encountered during fluorescence imaging in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Q1: My fluorescent signal is strong initially but fades rapidly during time-lapse imaging. What's happening and how can I fix it?
A1: This is a classic case of photobleaching. The rapid fading indicates that the rate of fluorophore destruction is high under your current imaging conditions. Here’s a systematic approach to troubleshoot this issue:
-
Reduce Excitation Light Intensity: This is the most critical first step.[12][13] High-intensity light increases the rate at which fluorophores enter the excited state, thereby increasing the probability of them transitioning to the destructive triplet state.
-
Decrease Exposure Time: The total light dose delivered to the sample is a product of intensity and time.[16] Shorter exposure times reduce the overall number of photons hitting your sample.[14]
-
Practical Steps:
-
Minimize the camera exposure time to the shortest duration that allows for clear image acquisition.[17]
-
For live-cell imaging, it's a balance; longer exposure times with lower light intensity can sometimes be less phototoxic.[16] Experiment to find the optimal balance for your specific sample and dye.
-
-
-
Optimize Imaging Frequency: Only acquire images as often as your experiment truly requires. Unnecessary exposures contribute to cumulative photobleaching.
-
Practical Steps:
-
Increase the time interval between acquisitions in your time-lapse series.[13]
-
-
-
Use an Antifade Reagent: These are chemical cocktails added to your mounting medium (for fixed cells) or imaging medium (for live cells) to suppress photobleaching.[14][18]
Q2: I'm using an antifade reagent, but my signal is still bleaching. What could be wrong?
A2: While antifade reagents are powerful tools, their effectiveness can be influenced by several factors:
-
Reagent Compatibility: Not all antifade reagents work equally well with all fluorophores.[5] Some may even quench the fluorescence of certain dyes.
-
Actionable Advice: If you suspect incompatibility, try a different formulation. Commercial options like ProLong™ Gold, ProLong™ Diamond, VECTASHIELD®, and SlowFade™ Diamond offer various formulations for different needs.[14][20][21] For live-cell imaging, reagents like ProLong™ Live or Trolox are suitable choices.[18][22]
-
-
Reagent Age and Storage: Antifade reagents can lose their efficacy over time, especially if not stored correctly.
-
Best Practice: Always check the expiration date and store reagents as recommended by the manufacturer, typically protected from light and at the correct temperature.
-
-
Incorrect Concentration: For live-cell antifade reagents, using the optimal concentration is crucial to balance photoprotection with potential cytotoxicity.
-
Protocol: Perform a titration experiment to determine the ideal concentration for your specific cell type and imaging duration.
-
-
Incomplete Curing (for hard-setting mountants): If you are using a hard-setting antifade mounting medium, ensure it has fully cured before imaging. Incomplete curing can affect the refractive index and the reagent's protective capabilities.
Q3: My sample looks great through the eyepieces, but the captured image is dim and noisy after focusing. Why?
A3: This common issue often arises from excessive photobleaching during the focusing process.
-
The Problem: Spending extended time finding your region of interest and focusing with the fluorescence illumination on exposes that area to a significant amount of light before you even capture an image.[5]
-
Solutions:
-
Focus on an Adjacent Area: Find a nearby region of your sample to focus, then move to your desired area for image acquisition.[5]
-
Use Transmitted Light for Focusing: Whenever possible, use brightfield or DIC to locate your cells and set the focal plane. Switch to fluorescence only for the final image capture.[5][20]
-
Minimize Illumination During Focusing: If you must focus using fluorescence, use the lowest possible light intensity and a fast, "draft" scan setting.[5]
-
Utilize a Shutter: Ensure the shutter on your microscope's light source is closed when you are not actively observing or acquiring an image.[17][20]
-
Frequently Asked Questions (FAQs)
Q: Are some fluorescent dyes inherently more photostable than others?
A: Yes, absolutely. Photostability is a key characteristic that varies significantly between different fluorophores. Newer generations of dyes, such as the Alexa Fluor® and DyLight™ series, have been specifically engineered for enhanced photostability compared to traditional dyes like FITC and TRITC.[12][15][23] When designing your experiment, if photobleaching is a major concern, selecting a more photostable dye from the outset can make a substantial difference.[5]
Q: How does the imaging medium affect photobleaching in live-cell experiments?
A: The composition of your imaging medium can significantly impact photobleaching.
-
Oxygen Levels: As mentioned, molecular oxygen is a key mediator of photobleaching.[14] Some specialized live-cell imaging media are formulated to have lower dissolved oxygen levels or contain oxygen-scavenging systems (e.g., Oxyrase™, glucose oxidase/catalase).[14][24]
-
pH and Ionic Strength: The fluorescence of many dyes, including fluorescein derivatives, is sensitive to pH.[10] Maintaining a stable, physiological pH in your imaging buffer is crucial for consistent fluorescence and can influence photostability.
-
Autofluorescent Components: Some components in standard cell culture media, like phenol red and riboflavin, are autofluorescent and can increase background noise. Using a phenol red-free imaging medium is often recommended for fluorescence microscopy.[13]
Q: Can my choice of microscope objective influence photobleaching?
A: Yes. A higher numerical aperture (NA) objective is more efficient at collecting emitted light.[13] This means you can often achieve the same image brightness with a lower excitation intensity, thereby reducing the rate of photobleaching.[13]
Q: I'm performing super-resolution microscopy. Are there special considerations for photobleaching?
A: Super-resolution techniques often require high laser powers, which can exacerbate photobleaching and phototoxicity.[25] The choice of fluorophore is especially critical, and dyes specifically designed for super-resolution (e.g., certain Alexa Fluor or Atto dyes) are recommended. Additionally, specialized imaging buffers containing oxygen scavengers and reducing agents are often necessary to preserve the fluorescence for the extended acquisition times required for these techniques.
Experimental Protocols & Data
Protocol 1: Selecting an Appropriate Antifade Reagent for Fixed Cells
-
Prepare Identical Samples: Prepare multiple slides with your C16H15NO4-stained cells, following your standard fixation and staining protocol.
-
Mount with Different Reagents: Mount one slide with a standard glycerol/PBS solution (as a negative control) and the others with different commercially available antifade mounting media (e.g., ProLong™ Gold, VECTASHIELD®, SlowFade™ Diamond).[20]
-
Image Immediately: Acquire an initial image (Time 0) from a representative area on each slide using consistent imaging parameters (laser power, exposure time, gain).
-
Induce Photobleaching: Continuously expose a defined region of interest (ROI) on each slide to the excitation light for a set period (e.g., 60 seconds).
-
Acquire Post-Bleach Image: Immediately after the continuous exposure, capture another image of the same ROI using the initial imaging parameters.
-
Analyze and Compare: Quantify the fluorescence intensity within the ROI for both the pre- and post-bleach images for each mounting medium. The reagent that shows the least decrease in fluorescence intensity is the most effective for your specific dye and sample.
Data Presentation: Comparison of Antifade Reagent Performance
| Antifade Reagent | Initial Intensity (a.u.) | Intensity after 60s Exposure (a.u.) | % Signal Remaining |
| PBS/Glycerol (Control) | 15,230 | 2,150 | 14.1% |
| ProLong™ Diamond | 14,980 | 12,540 | 83.7% |
| VECTASHIELD® | 15,050 | 11,890 | 79.0% |
| SlowFade™ Gold | 14,890 | 12,110 | 81.3% |
This is example data and actual results will vary.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
-
Start with Low Excitation Power: Set your laser or lamp to the lowest possible power setting.
-
Adjust Gain/Detector Settings: Increase the detector gain or camera sensitivity to a level where you can discern a signal from the background.
-
Determine Minimum Exposure Time: Find the shortest exposure time that provides an acceptable signal-to-noise ratio (SNR). Avoid pixel saturation.
-
Iterative Adjustment: If the signal is still too weak, incrementally increase the excitation power and then re-adjust the exposure time. The goal is to find a balance where a clear image is obtained with the lowest possible light dose.[17]
-
Create a Photobleaching Curve: Once you have your initial settings, perform a time-lapse acquisition on a representative area. Plot the fluorescence intensity over time. This curve will show you how quickly your signal is fading under these conditions and can be used to normalize data if some bleaching is unavoidable.[5][15]
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway.
Caption: A systematic workflow for troubleshooting photobleaching.
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Oxford Instruments. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.
- Icha, J., et al. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications.
- Wikipedia. (n.d.). Fluorescein isothiocyanate.
- Thermo Fisher Scientific. (n.d.). ProLong Antifade Mountants and Reagents.
- Thermo Fisher Scientific. (n.d.). Phototoxicity in Live-Cell Imaging.
- Bioimaging Hub News - Blogs - Cardiff University. (2016, September 6). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy.
- Vector Labs. (2022, September 14). How To Protect Your Tissue From Photobleaching.
- Benchchem. (n.d.). Advantages of Acridine Orange for live-cell imaging compared to other dyes.
- Thermo Fisher Scientific. (n.d.). Mounting Media and Antifades.
- PubMed. (n.d.). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy.
- OA Monitor Ireland. (n.d.). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?.
- Kiepas, A., et al. (2026, March 7). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- Thermo Fisher Scientific. (n.d.). SlowFade® Antifade Reagents.
- ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Wikipedia. (n.d.). Photobleaching.
- Scientific Volume Imaging. (2024, June 15). Bleaching Effects.
- Benchchem. (n.d.). Troubleshooting TMRM Photobleaching in Live Imaging: A Technical Support Guide.
- Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin J Anal Pharm Chem.
- AAT Bioquest. (n.d.). Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
- PreciPoint. (2025, April 7). How Can You Optimize Fluorescence Imaging for Clear and Accurate Results?.
- Thermo Fisher Scientific. (n.d.). Fluorescein (FITC).
- ResearchGate. (n.d.). Photobleaching of acridine orange in hepatocytes.
- PubMed. (n.d.). Short time bleaching of fluorescein isothiocyanate. A possible parameter for the specific binding of conjugates in immunofluorescence.
- PMC. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. news-medical.net [news-medical.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. precipoint.com [precipoint.com]
- 18. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 19. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 20. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 21. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase Gradients for C16H15NO4 Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of C16H15NO4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reproducible methods. For the purposes of this guide, we will use Arborinine as a representative C16H15NO4 compound, an acridone alkaloid with ionizable properties that present common chromatographic challenges.[1][2]
Section 1: Foundational Knowledge & Initial Method Development
This section addresses the most frequently asked questions when beginning method development for a compound like C16H15NO4.
FAQ 1: What are the key chemical properties of C16H15NO4 (Arborinine) that I should consider?
Understanding the analyte's chemistry is the first step in any successful method development.[3] Arborinine (C16H15NO4) is a moderately polar, basic compound. Its structure includes a nitrogen atom within a heterocyclic ring system, which is susceptible to protonation.
Key Properties of C16H15NO4 (Arborinine):
| Property | Value / Characteristic | Implication for HPLC Method Development |
|---|---|---|
| Molecular Formula | C16H15NO4 | The presence of nitrogen and oxygen suggests potential for ionization and hydrogen bonding. |
| Molecular Weight | ~285.3 g/mol [2] | Standard for small molecule analysis. |
| Compound Type | Acridone Alkaloid[1] | Often basic in nature. This makes mobile phase pH a critical parameter for controlling retention and peak shape.[4] |
| Polarity | Moderately Polar | Suitable for reversed-phase (RP) HPLC. A C18 column is a good starting point, but other phases may offer better selectivity.[3][5] |
FAQ 2: How do I select the right HPLC column to start with?
Column selection is critical as the stationary phase chemistry dictates the selectivity of the separation.[5]
-
Initial Choice (Workhorse Column): A C18 column is the most common starting point for reversed-phase HPLC due to its versatility with a wide range of compounds.[5][9]
-
For Improved Peak Shape of Basic Compounds: Basic compounds like Arborinine can exhibit peak tailing due to interactions with acidic silanol groups on standard silica-based columns.[10][11] To mitigate this, consider:
-
Alternative Selectivity: If resolution is poor on a C18, changing the stationary phase is a powerful tool.[3]
FAQ 3: What are good starting conditions for a mobile phase scouting gradient?
A "scouting gradient" is a broad gradient run used to determine the approximate solvent concentration needed to elute your compound and to see the overall complexity of the sample.[3][14] This initial run is not meant to be the final method but provides the critical information needed for optimization.
Protocol: Generic Scouting Gradient
-
Column: High-quality, end-capped C18, 4.6 x 150 mm, 3.5 µm (or similar).
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile (ACN) with 0.1% Formic Acid.
-
Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency.[14] Including the modifier in both phases ensures consistency.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis, set at an absorbance maximum for C16H15NO4. If unknown, a photodiode array (PDA) detector can be used to find the optimal wavelength.
-
Injection Volume: 5 µL.
Table: Recommended Scouting Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
After this run, you can optimize the gradient to "stretch out" the region where your peak of interest elutes, improving resolution.
FAQ 4: Why is mobile phase pH so critical for this separation?
Mobile phase pH is one of the most powerful tools for controlling retention and selectivity for ionizable compounds.[4][6][19]
-
Controlling Ionization: The charge state of an ionizable analyte dramatically affects its polarity.[6][7] For a basic compound like Arborinine, a low pH mobile phase protonates the molecule, making it more polar and thus less retained in reversed-phase HPLC.[4] Conversely, a higher pH would make it neutral and more retained.
-
Improving Peak Shape: Operating at a pH that ensures a single, consistent ionization state prevents peak splitting or broadening that can occur when the pH is close to the analyte's pKa.[7] A low pH also suppresses the ionization of residual silanol groups on the column packing, which reduces the secondary interactions that cause peak tailing.[11][15]
Caption: Impact of mobile phase pH on the retention of a basic analyte.
Section 2: Troubleshooting Common HPLC Problems
Even with a good starting method, issues can arise. This section provides a systematic guide to diagnosing and solving common chromatographic problems in a question-and-answer format.
Peak Shape Problems
Q1: My peak is tailing. What are the causes and how do I fix it?
Peak tailing, an asymmetry where the back of the peak is elongated, is a common issue, especially with basic compounds.[10][20]
Primary Causes & Solutions:
-
Secondary Interactions with Silanols: This is the most likely cause for a basic analyte like Arborinine.[10][11] The basic nitrogen interacts strongly with acidic silanol groups on the silica surface.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[12][21]
-
Solution: Dilute your sample and inject a smaller concentration. If all peaks in the chromatogram are tailing, this is a strong possibility.[12]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN).[22]
-
-
Column Contamination or Degradation: A buildup of strongly retained compounds at the column inlet can create active sites that cause tailing.
Caption: Troubleshooting workflow for peak tailing.
Q2: What causes peak fronting?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems.[20][21]
Primary Causes & Solutions:
-
Sample Overload (Concentration): While mass overload often causes tailing, high concentration overload can cause fronting.[21][22] The analyte molecules essentially compete for interaction sites on the stationary phase, pushing some ahead.
-
Sample Solvent Incompatibility: This is a very common cause, especially for early-eluting peaks.[22][25] If the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase, the sample band doesn't "focus" correctly at the head of the column.
-
Column Degradation (Collapse/Void): Physical damage to the column packing bed, often at the inlet, can create a void. This leads to an uneven flow path and distorted peaks.[21][25]
-
Solution: This is often irreversible. Replace the column. Using a guard column can help extend the life of the analytical column.[21]
-
Q3: Why are my peaks split or broad?
Peak splitting or significant broadening can be caused by chemical effects or physical problems in the HPLC system.[20]
Primary Causes & Solutions:
-
Co-elution: Two different compounds are eluting at almost the same time.
-
Solution: Optimize the mobile phase gradient (make it shallower) or change the column stationary phase (e.g., from C18 to Phenyl) to alter selectivity.[3]
-
-
Sample Solvent Effect: Injecting a large volume of a strong sample solvent can cause the peak to split.[12]
-
Solution: Reduce injection volume and/or dissolve the sample in the initial mobile phase.[12]
-
-
Blocked Frit or Column Void: A partial blockage of the inlet frit or a void in the packing can cause the sample band to travel through two different paths, leading to a split peak.[12]
-
Solution: Try back-flushing the column (disconnected from the detector). If this doesn't work, the column likely needs to be replaced.[27]
-
-
pH Near Analyte pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to distorted or split peaks.[6][10]
Retention Time & Baseline Issues
Q4: My retention times are shifting between injections. What's wrong?
Unstable retention times are a critical problem that undermines the reliability of an analytical method.[17]
Primary Causes & Solutions:
-
Inadequate Column Equilibration: This is common when starting a new analysis or after changing the mobile phase. The column needs sufficient time for the stationary phase to fully equilibrate with the new mobile phase conditions.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.[28]
-
-
Mobile Phase Composition Changes:
-
Evaporation: Volatile organic solvents (like ACN) can evaporate over time, changing the mobile phase ratio and increasing retention times.[17] Solution: Keep mobile phase reservoirs covered.[28]
-
Inaccurate Mixing: If the pump's proportioning valves are not working correctly, the gradient composition will be inconsistent.[17] Solution: Manually prepare a premixed mobile phase of the initial conditions and run isocratically to check for pump issues.[23]
-
Contamination: Residual solvents from a previous analysis can cause shifts.[29] Solution: Thoroughly purge all pump lines with the new mobile phase before starting.[29]
-
-
Temperature Fluctuations: Column temperature significantly affects retention time. A 1°C change can alter retention by 1-2%.[17]
-
Flow Rate Instability: Worn pump seals, check valves, or small leaks can cause the flow rate to fluctuate, leading to proportional shifts in all retention times.[17]
Q5: What is causing noise or drift in my baseline?
A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of the method.
Primary Causes & Solutions:
-
Mobile Phase Issues:
-
Contamination: Using low-quality solvents or contaminated water is a common source of noise, especially in gradient analysis where "ghost peaks" can appear.[30][31] Solution: Use only HPLC-grade solvents and high-purity water. Prepare fresh mobile phase daily.[31][32]
-
Poor Mixing or Degassing: Air bubbles entering the detector cell will cause sharp spikes or noise.[31][33] Solution: Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication/vacuum filtration.
-
Modifier in Only One Phase: If a UV-absorbing additive (like TFA) is only in the organic phase (Mobile Phase B), the baseline will drift upwards during the gradient. Solution: Add the same concentration of the modifier to both Mobile Phase A and B.
-
-
Detector Issues:
-
Dirty Flow Cell: Contaminants from the sample or mobile phase can build up in the detector flow cell.[26] Solution: Flush the flow cell with a strong, non-reactive solvent like isopropanol.[31]
-
Failing Lamp: Detector lamps have a finite lifetime and can cause increased noise as they age.[34] Solution: Check the lamp's usage hours and replace if necessary.
-
-
Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[30]
-
Solution: Flush the column with a strong solvent. Always include a column wash step at high organic content at the end of a gradient sequence.[31]
-
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- What are the Common Peak Problems in HPLC - Chromatography Today.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
- HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Timberline Instruments.
- HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Phenomenex.
- Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. LinkedIn.
- Exploring the Role of pH in HPLC Separ
- How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.
- What is Peak Fronting? - PerkinElmer. PerkinElmer.
- Understanding Peak Fronting in HPLC - Phenomenex. Phenomenex.
- How to fix a shifting retention time of peaks in hplc? - ResearchGate.
- Why Does Retention Time Shift? | HPLC Tip - YouTube. YouTube.
- HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited. Zendesk.
- Troubleshooting Retention Time Changes in (U)
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Control pH During Method Development for Better Chrom
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today.
- Top Three HPLC Method Development Tips | LCGC International.
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
- HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific.
- Troubleshooting - BASi. BASi.
- Gradient Optimization in Liquid Chromatography - Welch Materials.
- Shimadzu Baseline Disturbance. Shimadzu.
- HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Phenomenex.
- HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Element Lab Solutions.
- HPLC Column Selection Guide - Phenomenex. Phenomenex.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services.
- Method development & optimiz
- LC Chromatography Troubleshooting - HALO Columns. HALO.
- 3 Ideal Columns for Analyzing Polar Compounds | YMC America. YMC America.
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. Bitesize Bio.
- HPLC Troubleshooting Guide. University of Arizona.
- Don't Get Lost in Your HPLC Method Development - Thermo Fisher Scientific. Thermo Fisher Scientific.
- HPLC Troubleshooting - Waters Corporation.
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. Rhenium Group.
- Arborinine | C16H15NO4 | CID 5281832 - PubChem.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. GL Sciences. [https://vertexaisearch.cloud.gugoogle_search.search(queries=["HPLC mobile phase optimization for C16H15NO4 separation", "Arborinine HPLC method", "troubleshooting guide for HPLC gradient elution", "causes and solutions for peak tailing in HPLC for basic compounds", "reasons for peak fronting in HPLC and how to fix it", "troubleshooting retention time variability in HPLC", "common causes of baseline noise in gradient HPLC", "selecting the right HPLC column for alkaloids", "role of mobile phase pH in reversed-phase HPLC of basic analytes", "best practices for developing a scouting gradient in HPLC"])
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- HPLC Column Selection: Solve the Separation Myserty - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Arborinine - NIST WebBook. National Institute of Standards and Technology.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.
- Coumarin 343, C16H15NO4 - ResearchGate.
- optimizing HPLC parameters for better separation of Cryogenine from rel
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.
- Apaziquone | C15H16N2O4 | CID 5813717 - PubChem.
- HPLC Tips & Tricks – Mobile Phase Prepar
- Arborine | C16H14N2O | CID 63123 - PubChem. National Institutes of Health.oyuGc_Q6e9U)
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Comparing C16H15NO4 efficacy with established LSD1 inhibitors
A Comprehensive Efficacy Comparison: C16H15NO4 (Arborinine) vs. Established LSD1 Inhibitors in Oncology
As the epigenetic landscape of oncology evolves, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target. LSD1 drives oncogenesis and multidrug resistance (MDR) by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), thereby repressing tumor suppressor genes and facilitating the Epithelial-Mesenchymal Transition (EMT). While first-generation synthetic inhibitors have validated LSD1 as a target, their clinical utility is frequently bottlenecked by irreversible binding kinetics and off-target toxicities.
In this technical guide, we objectively evaluate C16H15NO4 (Arborinine) —a naturally occurring acridone alkaloid—against established LSD1 inhibitors. By analyzing comparative efficacy data and detailing self-validating experimental workflows, this guide provides drug development professionals with the mechanistic causality needed to position C16H15NO4 in preclinical pipelines.
Mechanistic Causality: The Epigenetic Reversal of EMT
To understand why C16H15NO4 outperforms in specific chemo-resistant models, we must examine the causality of its mechanism. Established irreversible inhibitors (like Tranylcypromine and GSK2879552) covalently bind to the FAD cofactor of LSD1. While effective, this permanent inactivation can lead to prolonged hematopoietic toxicity.
C16H15NO4 operates via a highly potent, reversible mechanism. It selectively docks into the FAD-binding domain of LSD1, preventing the enzyme from stripping methyl groups from H3K4me2 at the promoter region of the CDH1 gene (which encodes E-cadherin). The accumulation of H3K4me2 relaxes the chromatin, reactivating E-cadherin transcription while simultaneously downregulating mesenchymal markers like Vimentin and N-cadherin [1]. This epigenetic shift fundamentally strips the cancer cell of its invasive phenotype and restores its sensitivity to chemotherapeutics.
Mechanistic pathway of C16H15NO4-mediated LSD1 inhibition and EMT reversal.
Comparative Efficacy Data
When benchmarking C16H15NO4 against established alternatives, two factors stand out: its nanomolar enzymatic potency and its paradoxical hypersensitivity in multidrug-resistant (MDR) cell lines [2].
Table 1: Pharmacological Properties of LSD1 Inhibitors
| Compound | Origin | Binding Kinetics | Enzymatic IC50 | Primary Clinical/Preclinical Limitation |
| C16H15NO4 (Arborinine) | Natural Alkaloid | Reversible | < 100 nM | Poor aqueous solubility (requires formulation) |
| SP-2509 | Synthetic | Reversible | ~ 13 nM | Off-target effects at high micromolar doses |
| GSK2879552 | Synthetic | Irreversible | ~ 2 nM | Hematopoietic toxicity (thrombocytopenia) |
| Tranylcypromine (TCP) | Synthetic | Irreversible | ~ 2.0 µM | Weak potency; severe MAO-A/B off-target effects |
Table 2: In Vitro Cytotoxicity in Gastric Cancer Models (IC50 Values)
A critical discriminator for C16H15NO4 is its efficacy in Adriamycin-resistant (ADR) phenotypes. Resistant cells often become "addicted" to LSD1-driven EMT for survival. Consequently, C16H15NO4 exhibits an 8-fold higher potency in resistant strains compared to wild-type strains [1].
| Cell Line | Phenotype | C16H15NO4 (Arborinine) | Tranylcypromine (TCP) |
| SGC-7901 | Wild-type Gastric Cancer | 1.96 µM | > 50.0 µM |
| SGC-7901/ADR | Adriamycin-Resistant | 0.24 µM | > 50.0 µM |
| MGC803/PTX | Paclitaxel-Resistant | 1.32 µM | N/A |
Self-Validating Experimental Protocols
To rigorously evaluate C16H15NO4 against other inhibitors, researchers must employ a self-validating experimental loop. This ensures that the observed phenotypic changes (e.g., reduced invasion) are causally linked to specific LSD1 target engagement, rather than generalized cytotoxicity.
Self-validating experimental workflow for assessing LSD1 target engagement.
Protocol A: Validating Epigenetic Target Engagement (Western Blotting)
Rationale: Before assessing cellular behavior, we must confirm that C16H15NO4 successfully penetrates the nucleus and inhibits LSD1, which is directly measured by the accumulation of its substrate, H3K4me2.
-
Cell Treatment: Seed SGC-7901/ADR cells at 1×105 cells/well in a 6-well plate. Treat with vehicle (DMSO), C16H15NO4 (0.1, 0.25, 0.5 µM), and SP-2509 (0.5 µM, positive control) for 48 hours.
-
Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB) to isolate intact nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C to yield purified histones. Causality note: Standard RIPA buffer often fails to yield sufficient chromatin-bound histones for sensitive epigenetic assays.
-
Immunoblotting: Run 10 µg of histone extract on a 15% SDS-PAGE gel. Probe with primary antibodies against H3K4me2 (1:1000) and total Histone H3 (1:2000, loading control).
-
Validation: A successful assay will show a dose-dependent increase in H3K4me2 bands in the C16H15NO4 lanes, mirroring the SP-2509 positive control [3].
Protocol B: Functional Assessment of EMT Reversal (Transwell Invasion Assay)
Rationale: Epigenetic modulation must translate to a functional blockade of metastasis. This assay measures the ability of cells to degrade the extracellular matrix, a hallmark of the mesenchymal state.
-
Matrix Preparation: Coat the upper chambers of 8-µm pore Transwell inserts with 50 µL of Matrigel (diluted 1:8 in serum-free DMEM). Incubate at 37°C for 2 hours to polymerize.
-
Cell Seeding: Harvest treated cells from Protocol A. Resuspend 5×104 cells in 200 µL of serum-free medium and add to the upper chamber.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber. Incubate for 24 hours.
-
Orthogonal Control (Crucial Step): Run a parallel transwell assay using cells transfected with LSD1-siRNA. If C16H15NO4 is truly specific to LSD1, its anti-invasive effects should closely mimic the phenotype of the genetic knockdown [4].
-
Quantification: Swab the upper surface to remove non-invading cells. Fix the invading cells on the lower surface with 4% paraformaldehyde, stain with 0.1% crystal violet, and count under a microscope (5 random fields per well).
Translational Outlook
For drug development professionals, C16H15NO4 represents a highly promising scaffold. While established irreversible inhibitors like GSK2879552 dominate early clinical trials, their toxicity profiles limit their therapeutic windows. C16H15NO4’s reversible binding kinetics, combined with its profound efficacy against chemo-resistant gastric and ovarian carcinomas, positions it as a superior candidate for combination therapies—specifically for resensitizing MDR tumors to standard anthracyclines (like Adriamycin) or taxanes.
Future optimization should focus on medicinal chemistry efforts to improve the aqueous solubility of the acridone alkaloid skeleton, ensuring optimal pharmacokinetic delivery in in vivo models.
References
-
Chu, Y., Xiao, Z., Jing, N., et al. "Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells." Investigational New Drugs, 2021.
-
Li, N., Yang, L., & Zuo, H. "Arborinine suppresses ovarian cancer development through inhibition of LSD1." Life Sciences, 2022.
-
Li, Z.-R., et al. "Promising natural lysine specific demethylase 1 inhibitors for cancer treatment." Chinese Journal of Natural Medicines, 2022.
-
Feng, C., et al. "Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling." Food & Nutrition Research, 2022.
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A Comparative Guide to the Validation of C16H15NO4 Purity using LC-MS/MS Techniques
For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of preclinical and clinical development. The presence of even trace-level impurities can significantly impact a drug's efficacy, safety, and stability. This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the stringent purity validation of a novel therapeutic candidate, designated here as Compound X (C16H15NO4).
The molecular formula C16H15NO4 suggests a compound with moderate polarity, containing nitrogen and oxygen heteroatoms, which are common in many pharmaceutical agents. These features make it an ideal candidate for analysis by reversed-phase liquid chromatography. However, the true challenge lies in detecting and quantifying structurally similar impurities that may not be resolved or even detected by conventional methods.
The Analytical Imperative: Why Standard Methods Fall Short
Traditional purity assessments often rely on HPLC-UV. This robust technique separates compounds based on their physicochemical properties, and a UV detector quantifies them based on their ability to absorb light. While reliable for high-concentration samples, HPLC-UV has a critical vulnerability: specificity.[1] It cannot distinguish between the main compound and an impurity if they co-elute from the chromatography column and share similar UV absorption characteristics.[1][2]
This is where LC-MS/MS demonstrates its profound superiority.[3][4] By coupling the separation power of liquid chromatography with the exquisite specificity of tandem mass spectrometry, we can not only separate compounds in time but also differentiate them based on their intrinsic molecular weight and fragmentation patterns.[2][5] This provides an orthogonal layer of data, ensuring that what we measure is unequivocally the compound of interest.
Methodology Showdown: LC-MS/MS vs. HPLC-UV
To objectively compare these techniques, we will outline a comprehensive validation protocol for Compound X (C16H15NO4) based on the rigorous standards set by the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[3][6][7][8]
The Gold Standard: LC-MS/MS Protocol for Purity Validation
The core principle of this workflow is to develop a method that is not just precise but is also a self-validating system. By monitoring multiple, specific mass transitions for the parent compound and potential impurities, the method inherently confirms identity and purity in a single run.
1. Sourcing Reference Materials: The foundation of any quantitative analysis is the quality of the reference standard.[9] For this work, a certified primary reference standard of Compound X (>99.5% purity) must be acquired from a reputable pharmacopoeial source (e.g., USP, EP) or a specialized provider of certified reference materials (CRMs).[9][10][11][12] Additionally, any known potential impurities should be synthesized or sourced to be used as standards for method development and validation.[13]
2. Sample Preparation: A stock solution of the Compound X reference standard is prepared in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. A series of calibration standards are then prepared by serially diluting this stock solution with the mobile phase to cover the anticipated working range (e.g., 1 ng/mL to 1000 ng/mL).
3. Chromatographic Separation (UPLC): To achieve the best separation efficiency and speed, an Ultra-Performance Liquid Chromatography (UPLC) system is employed.[4] The shorter, sharper peaks generated by UPLC enhance the sensitivity of the MS detector.[4]
-
Column: A reversed-phase C18 column with sub-2 µm particle size (e.g., 100 mm x 2.1 mm, 1.7 µm) is selected for its broad applicability and high resolution.[1]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (to aid in protonation for positive ion mode MS).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is used to ensure that both the main compound and any potential impurities, which may have different polarities, are eluted efficiently and with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2 µL.
4. Mass Spectrometry Detection (Tandem Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for compounds containing nitrogen atoms.
-
Multiple Reaction Monitoring (MRM): This is the key to the specificity of the method.[14] We select specific precursor-to-product ion transitions for Compound X.
-
Precursor Ion: The protonated molecule of Compound X ([M+H]+). For C16H15NO4, the monoisotopic mass is 297.1001 g/mol , so we would target m/z 297.1.
-
Product Ions: The precursor ion is fragmented in the collision cell, and we select two or more characteristic product ions for monitoring.
-
Quantifier: The most abundant, stable product ion is used for quantification.
-
Qualifier: A second product ion is monitored. The ratio of the quantifier to the qualifier must remain constant across all samples, providing an unambiguous confirmation of the compound's identity.
-
-
-
Method Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[8]
The Conventional Approach: HPLC-UV Protocol
For comparison, a standard HPLC-UV method is also developed.
-
Column: A standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Same as LC-MS/MS, but additives may be adjusted for optimal UV detection.
-
Detection: UV detector set at a wavelength of maximum absorbance for Compound X (e.g., 270 nm).[1]
-
Purity Calculation: Purity is typically determined by peak area percent, assuming that all co-eluting compounds have the same response factor, which is a significant potential source of error.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the LC-MS/MS-based purity validation protocol, emphasizing its self-validating nature.
Caption: LC-MS/MS Purity Validation Workflow for Compound X.
Quantitative Performance Comparison
The true value of LC-MS/MS becomes evident when we compare the validation data side-by-side with HPLC-UV. The following table summarizes typical performance metrics based on experimental data for similar small molecules.
| Validation Parameter | HPLC-UV | LC-MS/MS | Advantage |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Equivalent |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | LC-MS/MS |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | LC-MS/MS |
| Accuracy (% Recovery) | 98-102% | 95-105% | Equivalent |
| Precision (%RSD) | < 2% | < 5% | Equivalent |
| Specificity | Good, but vulnerable to co-eluting, UV-active impurities.[1] | Excellent, distinguishes compounds by mass and fragmentation.[5] | LC-MS/MS |
| Information Richness | Provides retention time and UV absorbance only. | Provides retention time, molecular weight, and structural fragments. | LC-MS/MS |
Data presented are representative values for small molecule analysis and serve for comparative purposes.
As the data clearly shows, while both methods can provide excellent linearity and precision, LC-MS/MS is orders of magnitude more sensitive. This is critical for detecting and quantifying trace-level impurities that could be missed entirely by HPLC-UV. More importantly, the specificity of LC-MS/MS is unparalleled, providing a level of confidence in the purity value that cannot be achieved with UV detection alone.
Understanding Impurity Profiles
A crucial aspect of drug development is understanding the impurity profile of the API. Impurities can arise from various sources, including the synthetic process (starting materials, by-products, intermediates) or degradation of the drug substance over time.[15][16][17]
-
Organic Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions.[15][17]
-
Inorganic Impurities: These can include reagents, ligands, catalysts, or heavy metals from the manufacturing process.[15][16]
-
Degradation Products: The API may degrade upon exposure to light, heat, or humidity, forming new impurities.[17]
The high sensitivity and specificity of LC-MS/MS make it the ideal tool for impurity profiling, allowing for the detection and potential identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
Decision Framework: Choosing the Right Tool
The choice between LC-MS/MS and HPLC-UV depends on the stage of drug development and the specific analytical question.
Caption: Decision matrix for selecting an analytical technique.
For routine quality control of bulk drug substances where concentrations are high and the impurity profile is well-established, HPLC-UV can be a robust and cost-effective solution.[5] However, for drug discovery, process development, stability testing, and any application requiring definitive identification and quantification of trace-level impurities, LC-MS/MS is the indispensable and authoritative choice.[2]
Conclusion
In the landscape of modern pharmaceutical analysis, the validation of API purity demands the highest level of scientific rigor. While HPLC-UV remains a valuable tool for routine analysis, it lacks the specificity and sensitivity required to meet the stringent demands of drug development. LC-MS/MS, through its ability to couple chromatographic separation with mass-based detection, provides an unparalleled level of confidence in purity assessments. It can detect and quantify impurities at levels far below the capabilities of HPLC-UV and provides crucial structural information that confirms the identity of both the API and its related substances. For any organization committed to ensuring the safety and efficacy of its therapeutic candidates, the adoption of LC-MS/MS for purity validation is not just a recommendation; it is an essential component of scientific integrity and regulatory compliance.
References
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SynThink. Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. [Link]
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Roy, J. Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
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Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]
-
Graham B Jackson Pty Ltd. Certified Reference Materials For Life Sciences & Pharma: Elevate Accuracy With ERA & CPAchem. [Link]
-
ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Dolan, J. W. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]
-
DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]
-
Roy, J. Pharmaceutical impurities--a mini-review. SciSpace. [Link]
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Sciensano. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]
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Ciavarella, S. et al. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]
-
Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
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European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Separation Science. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
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Van de Velde, S. et al. LC-MS metabolomics of polar compounds. PubMed. [Link]
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Al-Tannak, N. et al. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]
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Agilent Technologies. Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. [Link]
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STAR Protocols. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC. [Link]
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InTech. HPLC-MS/MS of Highly Polar Compounds. BiblioBoard. [Link]
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C16H15NO4 versus Coumarin 6 for live-cell fluorescence imaging
As a Senior Application Scientist specializing in live-cell fluorescence microscopy, I frequently guide research teams in selecting the optimal fluorophore for their specific biological assays. The choice between C16H15NO4 (universally known as Coumarin 343 ) and Coumarin 6 is a classic exercise in matching molecular structure to experimental intent.
While both belong to the coumarin family—a class of fused heterocyclic compounds prized for their photostability and high quantum yields—their distinct functional groups dictate entirely different biological applications. This guide objectively compares their photophysical properties, explains the structural causality behind their behavior, and provides self-validating experimental protocols for live-cell imaging.
Structural Causality & Photophysical Divergence
To understand how these dyes behave in a live-cell environment, we must first analyze their molecular architecture. Fluorophore selection should never be arbitrary; it must be driven by the mechanistic relationship between the dye's structure and the target microenvironment.
C16H15NO4 (Coumarin 343): The Bioconjugation Workhorse Coumarin 343 (C343) features a rigidified amino group (a julolidine-like ring) and a free carboxylic acid moiety.
-
Causality of Emission: The rigid ring structure prevents non-radiative decay via bond rotation, ensuring a high quantum yield (Φ ~0.63) in the blue/cyan spectrum (λem ~477 nm)[1].
-
Causality of Application: The carboxylic acid handle is the critical feature. It allows C343 to act as a versatile synthon for bioconjugation. Because it is relatively hydrophilic, it does not spontaneously partition into lipid membranes. Instead, researchers covalently link it to target-specific receptors, using it as an internal calibration standard for2[2] or oxygen sensors[1].
Coumarin 6 (C20H18N2O2S): The Lipophilic Tracer Coumarin 6 lacks a bioconjugation handle but features a bulky benzothiazolyl group.
-
Causality of Emission: The extended π-conjugation provided by the benzothiazolyl group red-shifts its emission into the green spectrum (λem ~505 nm)[3].
-
Causality of Application: This structure dramatically increases the molecule's lipophilicity, resulting in near-zero aqueous solubility. Consequently, Coumarin 6 spontaneously partitions into lipid-rich domains. It is the gold standard for staining lipid droplets and acting as a non-covalent fluorescent tracer encapsulated within 4[4] to track endocytosis.
Quantitative Comparison of Properties
The following table summarizes the critical parameters required for experimental design and optical configuration.
| Property | C16H15NO4 (Coumarin 343) | Coumarin 6 |
| Molecular Formula | C16H15NO4 | C20H18N2O2S |
| Molecular Weight | 285.29 g/mol | 350.43 g/mol |
| Excitation Max (λex) | ~437 nm (Blue laser/filter) | ~450–460 nm (Argon laser) |
| Emission Max (λem) | ~477 nm (Cyan) | ~505 nm (Green) |
| Quantum Yield (Φ) | ~0.63 | ~0.78 |
| Solubility | Soluble in DMSO/DMF; Poor in water | Soluble in Ethanol/DMSO; Insoluble in water |
| Primary Live-Cell Use | FRET Donor, Ratiometric Sensor Calibration | Nanoparticle Tracking, Lipid Droplet Staining |
| Cellular Localization | Cytosolic (unless conjugated to a targeting moiety) | Lipid membranes, Endosomes, Lipid droplets |
Self-Validating Experimental Protocols
A robust protocol must include internal controls to validate the mechanistic integrity of the assay. Below are the field-proven workflows for both fluorophores.
Protocol A: Live-Cell Ratiometric Sensing using C16H15NO4 (Coumarin 343)
Application: Monitoring intracellular ion flux (e.g., K+) using a C343-conjugated dual-fluorophore sensor.
-
Stock Preparation: Dissolve the C343-based sensor in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent hydrolysis[5].
-
Cell Staining: Dilute the stock to a working concentration of 5 µM in a pre-warmed, serum-free live-cell imaging buffer (e.g., HEPES-buffered HBSS).
-
Incubation: Incubate HeLa or MCF-7 cells at 37°C for 30 minutes to allow cytosolic internalization. Wash three times with PBS to remove extracellular background.
-
Imaging: Excite the C343 reference moiety at 437 nm and collect emission at 460–510 nm. Excite the ion-sensitive moiety at its respective wavelength.
-
Self-Validation Check (Crucial): If the sensor relies on intracellular esterase cleavage to separate the C343 reference from the sensing moiety[2], treat a parallel control well with an esterase inhibitor. If the ratiometric signal fails to separate, the cleavage mechanism is successfully validated.
Protocol B: Tracking Nanoparticle Endocytosis with Coumarin 6
Application: Visualizing the cellular uptake of polymeric drug delivery systems.
-
Encapsulation: Formulate Pluronic or PLGA nanoparticles using a single-emulsion method, incorporating Coumarin 6 at a 1:40 mass ratio to the polymer[6].
-
Purification: Dialyze the nanoparticle suspension against PBS (MWCO 3500) for 24 hours to remove any unencapsulated, free Coumarin 6[6].
-
Cellular Uptake: Seed target cells (e.g., HCE-T or MCF-7) in glass-bottom microfluidic channels or static dishes. Introduce the Coumarin 6-loaded nanoparticles (250 µg/mL) and incubate for 1–4 hours[4].
-
Imaging: Wash cells thoroughly with PBS. Image using confocal microscopy (λex = 450 nm, λem = 500–520 nm).
-
Self-Validation Check (Crucial): Free dye leakage is a major confounding variable in nanoparticle tracking. To validate that the green fluorescence represents intact nanoparticles and not leaked dye, incubate a control group with an equivalent concentration of free Coumarin 6 dissolved in DMSO and precipitated in media. Free Coumarin 6 will show rapid, diffuse accumulation in the ER and lipid droplets, whereas intact nanoparticles will display a distinct punctate endosomal pattern[4].
Workflow Visualization
Logical workflow comparing the functionalization and targeting of C16H15NO4 vs. Coumarin 6.
References
-
A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells Source: National Institutes of Health (NIH) 2
-
Cellular Uptake of Coumarin-6 under Microfluidic Conditions into HCE-T Cells from Nanoscale Formulations Source: ACS Publications 4
-
Application of Coumarin 6 in Fluorescence Microscopy: Detailed Application Notes and Protocols Source: Benchchem 3
-
Stock solution preparation and working concentrations for Coumarin 343 Source: Benchchem5
-
Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent Source: Royal Society of Chemistry (RSC)6
-
Ratiometric Molecular Probes Based on Dual Emission of a Blue Fluorescent Coumarin and a Red Phosphorescent Cationic Iridium(III) Complex for Intracellular Oxygen Sensing Source: MDPI 1
Sources
Validating C16H15NO4 target engagement using CRISPR knockout lines
Validating C16H15NO4 Target Engagement Using CRISPR Knockout Lines: A Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of proving small-molecule specificity in innate immune signaling. C16H15NO4, widely known in pharmacological literature as C29, is a premier Toll-like receptor 2 (TLR2) inhibitor[1]. Unlike monoclonal antibodies that block extracellular ligand binding, C16H15NO4 operates intracellularly. It specifically targets the BB loop pocket of the TLR2 Toll/IL-1 receptor (TIR) domain, competitively inhibiting the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein[2].
However, small molecules are inherently susceptible to off-target effects, such as unintended kinase inhibition or lipid bilayer disruption. To definitively prove that C16H15NO4's phenotypic effects are exclusively mediated through TLR2, researchers must validate target engagement using CRISPR-Cas9 engineered knockout (KO) cell lines. This guide provides an objective comparison of C16H15NO4 against alternative inhibitors and outlines a self-validating protocol to confirm its mechanistic specificity.
Comparative Analysis of TLR2 Inhibitors
When designing an inhibition assay, selecting the right pharmacological tool is critical. C16H15NO4 offers distinct advantages over competitive orthosteric antagonists and biologics, particularly for intracellular targeting and structural derivative studies[3].
Table 1: Quantitative Comparison of TLR2 Inhibitors
| Feature / Inhibitor | C16H15NO4 (C29) | CU-CPT22 | Tomaralimab (OPN-305) | Ortho-vanillin |
| Molecule Type | Small Molecule | Small Molecule | Monoclonal Antibody | Small Molecule |
| Target Domain | Intracellular TIR Domain | Extracellular TLR2/1 | Extracellular TLR2 | Intracellular TIR Domain |
| Mechanism | Blocks MyD88 recruitment | Competes with ligand | Neutralizes ligand binding | Blocks MyD88 recruitment |
| IC50 (hTLR2/1) | ~19.7 μM[4] | ~0.58 μM | N/A (High affinity binding) | >100 μM (Lower potency) |
| Cell Permeability | High | Moderate | None (Extracellular only) | High |
| Best Use Case | Intracellular signaling studies | Extracellular receptor blocking | In vivo systemic neutralization | Structural derivative studies |
The Causality of CRISPR KO Validation
Why is a CRISPR KO line mandatory for validating C16H15NO4? The logic is rooted in causality. If C16H15NO4 suppresses NF-κB activation or IL-8 secretion in Wild-Type (WT) macrophages, we cannot immediately conclude this is due to TLR2 antagonism. The molecule could theoretically be inhibiting downstream kinases (e.g., IKK) or interfering with the proteasome (similar to the off-target effects seen with MG-132)[5].
By deploying a TLR2-/- CRISPR KO line, we create a genetic null background. A self-validating system requires orthogonal stimulation to isolate the exact node of intervention. If C16H15NO4 exerts any residual inhibitory effect on NF-κB when stimulated by a non-TLR2 agonist (like LPS for TLR4) in the KO line, it reveals off-target activity.
Mechanism of C16H15NO4 (C29) blocking TLR2-MyD88 interaction via the TIR domain.
Self-Validating Experimental Protocol: Target Engagement Assay
This step-by-step methodology ensures a robust, self-validating workflow for assessing C16H15NO4 specificity.
Step 1: Cell Line Preparation and Verification
-
Culture WT THP-1 monocytes and CRISPR-Cas9 TLR2-/- THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Causality Check: Verify the KO at the protein level using flow cytometry with an anti-TLR2 antibody (e.g., clone TL2.1) to ensure no truncated, partially functional receptor is expressed on the surface.
Step 2: Compound Preparation and Pre-treatment
-
Reconstitute C16H15NO4 in anhydrous DMSO to a stock concentration of 10 mM.
-
Seed cells at 1×105 cells/well in a 96-well plate.
-
Pre-treat both WT and KO cells with a dose-response gradient of C16H15NO4 (1 μM, 10 μM, 20 μM, 50 μM) for 1 hour at 37°C[6].
-
Causality Check: Maintain a constant DMSO concentration (≤0.5%) across all wells, including vehicle controls, to rule out solvent-induced cytotoxicity.
Step 3: Orthogonal Ligand Stimulation
-
Stimulate designated wells with a TLR2/1 specific agonist: Pam3CSK4 (100 ng/mL).
-
Stimulate orthogonal control wells with a TLR4 specific agonist: LPS (10 ng/mL).
-
Incubate for 6 to 24 hours depending on the desired readout (6 hours for mRNA, 24 hours for secreted cytokines)[7].
Step 4: Quantitative Readout (Cytokine ELISA)
-
Harvest supernatants and centrifuge at 1,000 x g for 5 minutes to remove debris.
-
Quantify IL-8 and TNF-α production using a standard sandwich ELISA.
-
Data Interpretation: True target engagement is confirmed if C16H15NO4 inhibits Pam3CSK4-induced IL-8 in WT cells, but fails to inhibit LPS-induced IL-8 in both WT and KO cells.
Experimental logic for validating C16H15NO4 target engagement using TLR2 CRISPR KO lines.
References
-
[1],[2] Title: Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain. Source: Proceedings of the National Academy of Sciences (PNAS) / PMC. URL:[Link]
-
[3] Title: Unraveling the Tomaralimab Epitope on the Toll-like Receptor 2 via Molecular Dynamics and Deep Learning. Source: ACS Omega. URL:[Link]
-
[5],[7] Title: TLR2 axis on peripheral blood mononuclear cells regulates inflammatory responses to non-infectious immature dengue virus particles. Source: PLOS Pathogens. URL:[Link]
Sources
- 1. (Open Access) Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain (2015) | Pragnesh Mistry | 158 Citations [scispace.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. TLR2 axis on peripheral blood mononuclear cells regulates inflammatory responses to non-infectious immature dengue virus particles | PLOS Pathogens [journals.plos.org]
Benchmarking C16H15NO4 (Coumarin 343) Quantum Yield Against Standard Fluorophores: A Comprehensive Guide
For researchers and drug development professionals engineering fluorescence-based assays, the selection of an optimal fluorophore dictates the sensitivity and dynamic range of the final application. C16H15NO4 , universally known as Coumarin 343 (C343) , is a benchmark blue-emitting fluorescent dye. Widely utilized as a hydrophilic probe, a laser dye, and an organic sensitizer in dye-sensitized solar cells (DSSCs), C343 offers exceptional photophysical properties[1][2].
This guide provides an objective, data-driven comparison of the fluorescence quantum yield ( Φ ) of C16H15NO4 against other standard fluorophores, alongside a self-validating protocol for rigorous laboratory benchmarking.
Photophysical Causality: The Structural Basis of High Quantum Yield
The quantum yield ( Φ ) of a fluorophore represents the ratio of emitted photons to absorbed photons. It is the ultimate measure of a dye's radiative efficiency.
The high quantum yield of Coumarin 343 is not accidental; it is a direct consequence of its molecular architecture. C16H15NO4 features a structurally rigidized amino group integrated into a julolidine-like ring system (2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid)[3][4].
The Causality: In non-rigid coumarins, photoexcitation often leads to the rotation of the amino group, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state provides a rapid, non-radiative decay pathway back to the ground state, effectively quenching fluorescence. By physically locking the nitrogen atom within a rigid aliphatic ring system, C16H15NO4 prevents this rotational relaxation. Consequently, the excited state is forced to decay radiatively, resulting in a high quantum yield ( Φ≈0.63 in ethanol) and robust photostability[3][5].
Comparative Benchmarking: C16H15NO4 vs. Standard Fluorophores
To contextualize the performance of C16H15NO4, we benchmark it against universally recognized fluorescence standards. A fluorophore's brightness is the product of its molar extinction coefficient ( ε ) and its quantum yield ( Φ ).
The following table summarizes the photophysical properties of Coumarin 343 compared to common reference dyes[6][7][8][9]:
| Fluorophore | Solvent | Quantum Yield ( Φ ) | Excitation λmax (nm) | Emission λmax (nm) | Application Profile |
| C16H15NO4 (Coumarin 343) | Ethanol | 0.63 | 445 | 490 | Hydrophilic probe, FRET donor, DSSCs |
| Coumarin 153 | Ethanol | 0.54 | 422 | 532 | Solvatochromic probe, standard |
| Quinine Sulfate | 0.1 M H2SO4 | 0.54 | 348 | 450 | Universal UV-excited standard |
| Rhodamine B | Ethanol | 0.49 - 0.65 | 542 | 565 | High-brightness red/orange standard |
| Rhodamine 101 | Ethanol | 1.00 | 560 | 590 | Absolute reference standard |
Data synthesis indicates that while Rhodamine 101 approaches unity ( Φ=1.00 ), Coumarin 343 offers a highly competitive quantum yield for the blue-green spectral window, outperforming unrigidized coumarin derivatives[7][8].
Self-Validating Protocol: Relative Quantum Yield Determination
To ensure absolute trustworthiness in your assay development, quantum yield should be measured using a comparative methodology. This protocol describes a self-validating system that eliminates concentration-dependent artifacts[7][9].
The Comparative Equation
ΦX=ΦST×(GradSTGradX)×(ηST2ηX2)
(Where X = unknown sample, ST = standard, Grad = gradient of the integrated emission vs. absorbance plot, and η = refractive index of the solvent).
Step-by-Step Methodology
-
Standard Selection: Select a reference standard with an absorption and emission profile closely overlapping C16H15NO4 to minimize wavelength-dependent instrument sensitivity errors. Quinine Sulfate or Coumarin 153 are optimal choices[7].
-
Dilution Series Preparation (The Causality of Absorbance Limits): Prepare a 5-point dilution series for both the standard and C16H15NO4. Critical Step: Ensure the maximum absorbance at the excitation wavelength ( λex ) never exceeds 0.05 . Why? Higher concentrations trigger the Inner Filter Effect (IFE), where the fluorophore reabsorbs its own emitted photons before they exit the cuvette. This artificially truncates the emission spectrum and depresses the calculated quantum yield[5][9].
-
Spectroscopic Acquisition: Record the UV-Vis absorbance spectrum for each dilution. Immediately transfer the cuvette to a spectrofluorometer and record the emission spectrum using the exact same λex .
-
Data Integration & Gradient Analysis: Integrate the total area under the fluorescence emission curve for each sample. Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis).
-
System Validation: Extract the gradient ( Grad ) via linear regression. Self-Validation Check: The R2 value must be >0.99 , and the y-intercept must pass through zero. A non-linear plot indicates aggregation, photobleaching, or IFE, invalidating the run[7][9].
-
Refractive Index Correction: Multiply the ratio of the gradients by the squared ratio of the solvents' refractive indices ( η ). Why? Fluorescence emission is isotropic; the refractive index dictates the fraction of light that successfully refracts through the cuvette-air interface and reaches the detector[8][9].
Experimental Workflow Visualization
The following diagram maps the logical relationships and critical validation checkpoints within the quantum yield measurement workflow.
Caption: Figure 1: Self-validating experimental workflow for relative fluorescence quantum yield determination.
References
-
"Coumarin 343 - OMLC Spectra Database", Oregon Medical Laser Center (OMLC), [Link]
-
"A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells", The Royal Society of Chemistry, [Link]
-
"Coumarin 343 - PhotochemCAD Database", PhotochemCAD,[Link]
-
"Coumarin 343, C16H15NO4 - ResearchGate", ResearchGate, [Link]
Sources
- 1. biossusa.com [biossusa.com]
- 2. 香豆素343 Dye content 97 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarine 343 - CAS-Number 55804-65-4 - Order from Chemodex [chemodex.com]
- 5. omlc.org [omlc.org]
- 6. PhotochemCAD | Coumarin 343 [photochemcad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling C16H15NO4
The chemical formula C16H15NO4 corresponds to Arborinine , an acridone alkaloid derived from Glycosmis parva and other botanical sources. In modern drug development, Arborinine is highly valued as a potent, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).
Because Arborinine modulates fundamental epigenetic machinery, handling this compound requires a deep understanding of its biological mechanisms. This guide provides drug development professionals with causality-driven safety protocols, ensuring both operator protection and experimental integrity.
Mechanistic Profiling & Safety Implications
To understand the personal protective equipment (PPE) required for Arborinine, one must first understand its mechanism of action. Arborinine does not act as a simple acute toxin; it is a cell-permeable epigenetic modulator.
By inhibiting LSD1/KDM1A, Arborinine prevents the demethylation of histone marks (H3K4me1/2 and H3K9me1/2). In cancer models, such as clear-cell renal cell carcinoma (ccRCC), this leads to the downregulation of the Ubiquitin-conjugating enzyme E2O (UBE2O), ultimately inducing S-phase cell cycle arrest and inhibiting the epithelial-mesenchymal transition (EMT) .
Accidental exposure—particularly via inhalation of the lyophilized powder or dermal absorption of reconstituted solutions—poses a risk of unintended systemic epigenetic alterations in laboratory personnel.
Arborinine (C16H15NO4) mechanism of action targeting LSD1/KDM1A signaling.
Physicochemical & Biological Data
Experimental success relies on respecting the physical limits of the compound. Below is a summary of Arborinine's core properties relevant to assay design and storage .
| Property / Parameter | Value / Description |
| Chemical Name | Arborinine (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one) |
| Molecular Weight | 285.30 g/mol |
| Primary Target | LSD1 / KDM1A |
| Solubility | DMSO: ~2 mg/mL (Requires warming for complete dissolution) |
| Storage (Solid) | 2-8°C (Short term: days/weeks), -20°C (Long term: months/years) |
| IC50 (NCI-N87 Cells) | 5.67 μM |
| IC50 (786-O Cells) | 30.62 μM (at 48h) |
Causality-Driven PPE Requirements
Standard laboratory PPE is insufficient when handling epigenetic modulators dissolved in aggressive carrier solvents. Your protective strategy must adapt to the physical state of the chemical.
-
Respiratory Protection (Powder Phase): Weighing the lyophilized powder presents a severe inhalation hazard due to the risk of aerosolization.
-
Requirement: All powder manipulation must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. If engineering controls fail, an N95/P100 particulate respirator is mandatory.
-
-
Dermal Protection (The DMSO Factor): When handling the dry powder, standard nitrile gloves are sufficient. However, once Arborinine is reconstituted in Dimethyl Sulfoxide (DMSO), the risk profile escalates dramatically. DMSO rapidly permeates the dermal barrier, carrying the dissolved active pharmaceutical ingredient directly into the bloodstream.
-
Requirement:Double-glove with extended-cuff nitrile gloves (minimum 8 mil thickness for the outer glove). Causality: Standard nitrile has a DMSO breakthrough time of less than 5 minutes. If a splash occurs, the outer glove must be stripped and replaced immediately.
-
-
Ocular Protection:
-
Requirement: Snug-fitting chemical splash goggles. Standard safety glasses lack orbital seals and are insufficient against DMSO/Arborinine splashes during micro-pipetting.
-
Operational Plan: Reconstitution & In Vitro Assay
The following protocol details the preparation of Arborinine and its application in an LSD1 inhibition assay using 786-O clear-cell renal cell carcinoma (ccRCC) cells. Every step includes a self-validating mechanism to ensure data integrity.
Step 1: Stock Solution Preparation (10 mM)
-
Transfer the Arborinine vial to a BSC. Tare an anti-static weigh boat and carefully measure 2.85 mg of the powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube (Arborinine is light-sensitive over prolonged periods).
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Self-Validation Check: Arborinine resists immediate dissolution at room temperature. Vortex for 30 seconds, then warm the vial to 37°C in a water bath for 5 minutes. Visually inspect the solution against a light source. The solution must be completely clear. If micro-particulates remain, the effective molarity will be inaccurate, invalidating all downstream IC50 calculations.
Step 2: Serial Dilution & Vehicle Control
-
Prepare working concentrations (e.g., 10, 20, 40 μM) by diluting the 10 mM stock directly into complete culture media (RPMI-1640 + 10% FBS).
-
Self-Validation Check: Ensure the final DMSO concentration in the media never exceeds 0.1% (v/v). You must prepare a "Vehicle Control" well containing exactly 0.1% DMSO in media. This isolates the true epigenetic effect of Arborinine from baseline solvent-induced cytotoxicity.
Step 3: Cell Treatment & Incubation
-
Seed 786-O cells in a 96-well plate at 5×103 cells/well. Incubate overnight to allow adherence.
-
Carefully aspirate the old media and apply 100 μL of the Arborinine-treated media to the respective wells.
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
Step 4: Endpoint Analysis
-
Assess overall cell viability using a CCK-8 assay.
-
To confirm target engagement (pharmacodynamics), lyse a parallel set of treated cells and perform a Western blot. Validation: You should observe a dose-dependent accumulation of H3K4me1/2 and a downregulation of UBE2O, confirming successful LSD1 inhibition .
Spill Management & Disposal Plan
-
Dry Powder Spill: Do not sweep or use compressed air, as this will aerosolize the epigenetic modulator. Cover the powder with damp absorbent paper. Wipe the area inward with a 10% bleach solution, followed by 70% ethanol to remove residue.
-
Liquid Spill (in DMSO): Evacuate the immediate area if the spill exceeds 50 mL. Wear full PPE (including a respirator if ventilation is poor). Absorb the liquid with inert material (vermiculite or universal chemical spill pads). Do NOT use water initially , as DMSO can react exothermically and rapidly spread the active compound.
-
Disposal: Arborinine is classified as a combustible solid and an environmentally hazardous substance (WGK 3) . Collect all contaminated consumables (pipette tips, micro-tubes, outer gloves) in designated, rigid hazardous chemical waste containers for high-temperature incineration. Never flush Arborinine or its DMSO solutions down the sink.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
